molecular formula C10H14ClN3O5 B8057351 CSRM617 hydrochloride

CSRM617 hydrochloride

Cat. No.: B8057351
M. Wt: 291.69 g/mol
InChI Key: YBUPSOQAGSOATG-QXKVDVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CSRM617 hydrochloride is a useful research compound. Its molecular formula is C10H14ClN3O5 and its molecular weight is 291.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-3,6,14-17H,4,11H2,(H,13,18);1H/b12-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUPSOQAGSOATG-QXKVDVGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1/C=N/NC(=O)C(CO)N)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019550
Record name 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848237-08-0, 1353749-74-2
Record name 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-hydroxy-N'-[(E)-(2,3,4-trihydroxyphenyl)methylene]propanehydrazide hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

CSRM617 Hydrochloride: A Technical Guide to its Mechanism of Action as a Novel ONECUT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 hydrochloride is a first-in-class, selective small-molecule inhibitor of the transcription factor One Cut Homeobox 2 (ONECUT2 or OC2).[1][2] Emerging as a critical driver in lethal, castration-resistant prostate cancer (CRPC), ONECUT2 represents a promising therapeutic target.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and preclinical efficacy. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Core Mechanism of Action

This compound exerts its therapeutic effect through the direct inhibition of the ONECUT2 transcription factor.[2][4] Unlike therapies that target the androgen receptor (AR) directly, CSRM617 operates on a key regulator of the AR signaling network.[4][5] The primary mechanism involves the following key steps:

  • Direct Binding to ONECUT2: this compound selectively binds to the homeobox (HOX) domain of ONECUT2.[2][4] This interaction has been determined to have a dissociation constant (Kd) of 7.43 µM in Surface Plasmon Resonance (SPR) assays.[1]

  • Inhibition of Transcriptional Activity: By binding to the HOX domain, CSRM617 is believed to allosterically inhibit the DNA-binding activity of ONECUT2, thereby preventing it from regulating its target genes.[2]

  • Suppression of a Suppressor: In the context of prostate cancer, ONECUT2 acts as a suppressor of the AR transcriptional program.[2][4] By inhibiting ONECUT2, CSRM617 effectively removes this suppression, impacting the AR signaling axis.[4]

  • Induction of Apoptosis: A key downstream effect of ONECUT2 inhibition by CSRM617 is the induction of apoptosis, or programmed cell death, in prostate cancer cells.[1][6] This is evidenced by the increased expression of apoptotic markers such as cleaved Caspase-3 and cleaved PARP.[1][7]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line(s)Concentration RangeEffectCitation(s)
Binding Affinity (Kd)-7.43 µMDirect binding to ONECUT2-HOX domain[1]
Cell Growth InhibitionPC-3, 22RV1, LNCaP, C4-20.01-100 µM (48 hours)Inhibition of cell growth[1][6]
Apoptosis Induction22Rv110-20 µM (48 hours)Concentration-dependent cell death[1][6]
Apoptosis Induction22Rv120 µM (72 hours)Increased cleaved Caspase-3 and PARP[1]
Gene Expression (PEG10 mRNA)22Rv1Not specifiedTime-dependent decrease (4-16 hours)

Table 2: In Vivo Efficacy of this compound

Animal ModelXenograftTreatment RegimenEffectCitation(s)
SCID Mice22Rv150 mg/kg; p.o.; daily for 20 daysInhibition of tumor growth[1]
SCID MiceLuciferase-tagged 22Rv1 (intracardiac injection)50 mg/kg; p.o.; dailySignificant reduction in the onset and growth of diffuse metastases

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions and experimental procedures, the following diagrams have been generated.

CSRM617_Mechanism_of_Action cluster_drug Drug Intervention cluster_molecular_target Molecular Target cluster_downstream_effects Downstream Cellular Effects cluster_phenotype Phenotypic Outcome CSRM617 This compound ONECUT2 ONECUT2 Transcription Factor (HOX Domain) CSRM617->ONECUT2 Binds and Inhibits AR_signaling Suppression of AR Transcriptional Program Removed ONECUT2->AR_signaling Suppresses PEG10 Decreased PEG10 Expression ONECUT2->PEG10 Activates Apoptosis Induction of Apoptosis ONECUT2->Apoptosis Inhibits Tumor_growth Inhibition of Tumor Growth and Metastasis AR_signaling->Tumor_growth Impacts PEG10->Tumor_growth Contributes to Caspase3_PARP Increased Cleaved Caspase-3 and PARP Apoptosis->Caspase3_PARP Leads to Apoptosis->Tumor_growth Reduces

Caption: Mechanism of action of this compound.

In_Vitro_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays In Vitro Assays cell_lines Prostate Cancer Cell Lines (e.g., 22Rv1, PC-3, LNCaP, C4-2) treatment Treat with this compound (0.01-100 µM) cell_lines->treatment vehicle Vehicle Control (DMSO) cell_lines->vehicle cell_growth Cell Growth/Viability Assay (48 hours) treatment->cell_growth apoptosis Apoptosis Assay (e.g., Western Blot for Cleaved Caspase-3/PARP) (48-72 hours) treatment->apoptosis gene_expression Gene Expression Analysis (qRT-PCR) (e.g., for PEG10) (4-16 hours) treatment->gene_expression

Caption: In vitro experimental workflow for CSRM617.

In_Vivo_Workflow cluster_model Animal Model and Tumor Implantation cluster_treatment Treatment Regimen cluster_endpoints Endpoint Analysis mice SCID Mice implantation Subcutaneous or Intracardiac Injection of 22Rv1 Cells mice->implantation randomization Randomize into Treatment Groups implantation->randomization csrm_treatment This compound (50 mg/kg, p.o., daily) randomization->csrm_treatment vehicle_treatment Vehicle Control randomization->vehicle_treatment tumor_volume Measure Tumor Volume csrm_treatment->tumor_volume metastasis Monitor Metastasis (Bioluminescence Imaging) csrm_treatment->metastasis biomarker Analyze Biomarkers in Tumors (e.g., PEG10) csrm_treatment->biomarker

Caption: In vivo experimental workflow for CSRM617.

Detailed Experimental Protocols

The following are generalized protocols based on the available literature for the investigation of this compound.

In Vitro Cell-Based Assays
  • Cell Culture:

    • Prostate cancer cell lines such as 22Rv1, PC-3, LNCaP, and C4-2 are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Growth/Viability Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The following day, cells are treated with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) or a vehicle control (e.g., DMSO) for 48 hours.[7]

    • Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Apoptosis Assay (Western Blot):

    • 22Rv1 cells are treated with this compound (e.g., 10-20 µM) or vehicle for 48-72 hours.[1][6]

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against cleaved Caspase-3 and cleaved PARP, followed by an appropriate HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

    • Prostate cancer cells are treated with this compound for a specified time course (e.g., 4-16 hours).[4]

    • Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).[4]

    • cDNA is synthesized from the RNA using a reverse transcription kit.[4]

    • qRT-PCR is performed using primers for target genes (e.g., ONECUT2, AR, FOXA1, PEG10) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[4]

    • The relative expression of target genes is calculated using the ΔΔCt method.[4]

In Vivo Xenograft Studies
  • Animal Husbandry:

    • Male SCID (Severe Combined Immunodeficiency) mice are used.

    • Animals are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation and Treatment:

    • For subcutaneous models, 22Rv1 cells are injected into the flanks of the mice.

    • For metastasis models, luciferase-tagged 22Rv1 cells are injected intracardially.[2]

    • Once tumors are palpable or after a set period for the metastasis model, mice are randomized into treatment and control groups.[2]

    • This compound is administered, typically via oral gavage (p.o.), at a dose of 50 mg/kg daily.[1] The control group receives a vehicle.

  • Efficacy Evaluation:

    • For subcutaneous tumors, tumor volume is measured regularly with calipers.[2]

    • For metastasis models, disease progression is monitored using bioluminescence imaging.[2]

    • At the end of the study, tumors are excised, and tissues are collected for further analysis, such as biomarker assessment (e.g., PEG10 protein levels).

    • Mouse weight is monitored throughout the study to assess toxicity.

Conclusion

This compound represents a promising therapeutic agent for advanced prostate cancer, particularly castration-resistant forms, through its novel mechanism of targeting the ONECUT2 transcription factor.[2][4] Its ability to induce apoptosis and inhibit tumor growth and metastasis in preclinical models underscores its potential.[1][2] The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals to further investigate and advance this compound towards clinical application. Future studies should focus on detailed pharmacokinetic and pharmacodynamic characterization, as well as the identification of predictive biomarkers for patient stratification.[3][8]

References

An In-depth Technical Guide on the Role of CSRM617 Hydrochloride in Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Androgen Receptor (AR) signaling pathway is a cornerstone of prostate cancer development and progression. Therapies targeting this axis form the standard of care, but resistance inevitably emerges, leading to metastatic castration-resistant prostate cancer (mCRPC). A key challenge in overcoming resistance is the activation of AR-independent survival pathways. This technical guide details the mechanism and preclinical efficacy of CSRM617 hydrochloride, a novel small-molecule inhibitor that indirectly modulates the AR signaling network. CSRM617 does not target the AR directly; instead, it inhibits the transcription factor ONECUT2 (OC2), a master regulator that suppresses the AR transcriptional program and promotes neuroendocrine differentiation in advanced prostate cancer. By inhibiting OC2, CSRM617 removes this layer of suppression, representing a novel therapeutic strategy for lethal, treatment-resistant prostate cancer. This document provides an overview of its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Introduction: The Androgen Receptor and the Emergence of ONECUT2

The Androgen Receptor (AR) is a ligand-activated transcription factor that is critical for the development and survival of both normal and cancerous prostate epithelial cells.[1] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA to regulate the transcription of genes involved in cell proliferation and survival.[1]

Standard therapies for advanced prostate cancer involve androgen deprivation therapy (ADT) to reduce ligand availability or AR signaling inhibitors (ARSIs) like enzalutamide to block the receptor directly.[1] However, tumors invariably develop resistance mechanisms, such as AR overexpression, mutations, or the expression of constitutively active AR splice variants (e.g., AR-V7).[1]

In a subset of aggressive, late-stage mCRPC, tumors can become AR-independent, often by activating alternative survival pathways or undergoing lineage plasticity to a neuroendocrine prostate cancer (NEPC) phenotype. The transcription factor ONECUT2 (OC2) has been identified as a master regulator and survival factor in these aggressive variants.[1][2] OC2 functions to suppress the canonical AR signaling program, thereby promoting an AR-independent state and driving the expression of genes associated with neuroendocrine features and metastasis.[3][4] this compound was developed as a first-in-class small-molecule inhibitor that directly targets OC2, offering a novel strategy to combat these lethal prostate cancer subtypes.[2]

Mechanism of Action of CSRM617

CSRM617 is not an AR antagonist. Its therapeutic effect is derived from its specific inhibition of ONECUT2. The mechanism is multifaceted:

  • Direct Binding to ONECUT2: CSRM617 selectively binds to the homeobox (HOX) domain of the ONECUT2 protein.[4] This interaction allosterically inhibits the DNA-binding and transcriptional activity of OC2.

  • De-repression of the AR Signaling Axis: ONECUT2 directly suppresses the AR transcriptional program through at least two key mechanisms:

    • Repression of AR and FOXA1 Expression: OC2 binds to the promoter and intronic regions of the AR gene and the promoter of the pioneer factor FOXA1, repressing their expression. FOXA1 is critical for opening chromatin and enabling AR to bind to its target sites.[3]

    • Direct Antagonism at AR Target Genes: OC2 and AR share binding sites at the promoters of many AR-regulated genes. When present, OC2 can directly oppose the transcriptional activation by AR.[3]

  • Inhibition of Neuroendocrine and Metastatic Programs: OC2 is a direct upstream activator of genes associated with neuroendocrine differentiation, such as PEG10.[4][5]

By inhibiting OC2, CSRM617 removes these repressive signals. This leads to a complex downstream effect where the canonical AR program may be partially restored while the OC2-driven neuroendocrine and metastatic programs are suppressed. This ultimately induces apoptosis and inhibits tumor growth in OC2-expressing cancer cells.[2]

CSRM617_Mechanism cluster_AR_Pathway Canonical AR Signaling cluster_OC2_Pathway ONECUT2-Driven Resistance Androgens Androgens (e.g., DHT) AR Androgen Receptor (AR) Androgens->AR Activates AREs Androgen Response Elements (AREs) AR->AREs Binds FOXA1 FOXA1 FOXA1->AREs Enables AR Binding Proliferation AR Target Genes (KLK3/PSA, etc.) Leads to Proliferation AREs->Proliferation Activates Transcription CSRM617 CSRM617 OC2 ONECUT2 (OC2) CSRM617->OC2 Inhibits OC2->AR Represses Expression OC2->FOXA1 Represses Expression OC2->AREs Antagonizes PEG10 Neuroendocrine Genes (PEG10) Leads to Resistance/Metastasis OC2->PEG10 Activates

Caption: Signaling pathway of CSRM617 action in prostate cancer. (Max Width: 760px)

Quantitative Preclinical Data

CSRM617 has demonstrated significant anti-tumor activity in a variety of preclinical models of prostate cancer. Its efficacy is positively correlated with the expression level of ONECUT2 in cancer cells.[2]

Table 1: Binding Affinity and In Vitro Efficacy of CSRM617
ParameterValueMethodCell Lines / TargetReference(s)
Binding Affinity (Kd) 7.43 µMSurface Plasmon Resonance (SPR)ONECUT2-HOX Domain[6]
Cell Growth Inhibition 0.01 - 100 µMCell Viability Assay (48 hrs)PC-3, 22Rv1, LNCaP, C4-2[6]
Apoptosis Induction 10 - 20 µMWestern Blot (48-72 hrs)22Rv1[6]
Table 2: In Vivo Efficacy of CSRM617
Model TypeDosage RegimenOutcomeReference(s)
22Rv1 Subcutaneous Xenograft (SCID Mice)50 mg/kg, p.o. dailySignificant inhibition of tumor growth[6]
22Rv1 Intracardiac Injection (Metastasis Model)50 mg/kg, p.o. dailySignificant reduction in the onset and growth of metastases[6]
Table 3: Effect of CSRM617 on Key Gene Expression
Gene TargetEffect of CSRM617 TreatmentSignificance in AR SignalingReference(s)
ONECUT2 Functional InhibitionThe direct target of the compound.[4]
AR De-repression of expressionOC2 suppresses AR; CSRM617 removes this suppression.[3]
FOXA1 De-repression of expressionOC2 suppresses FOXA1; CSRM617 removes this suppression.[3]
PEG10 DownregulationA key downstream target of OC2 associated with NE differentiation.[2][5]
KLK3 (PSA) DownregulationA canonical AR target gene suppressed by OC2 activity.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the preclinical evaluation of CSRM617.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CSRM617 on prostate cancer cell lines.

Methodology:

  • Cell Culture: Prostate cancer cell lines (e.g., 22Rv1, LNCaP, PC-3, C4-2) are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[2]

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000–10,000 cells per well and allowed to adhere for 24 hours.[2]

  • Treatment: A stock solution of CSRM617 in DMSO is serially diluted in culture medium. The medium in the plates is replaced with fresh medium containing CSRM617 at final concentrations ranging from 0.01 to 100 µM. A vehicle control (e.g., 0.1% DMSO) is included.[7]

  • Incubation: Plates are incubated for 48 hours.

  • Quantification: Cell viability is assessed using a commercial reagent such as MTT or CCK-8. For CCK-8, the reagent is added to each well and incubated for 1-4 hours. Absorbance is measured at 450 nm with a microplate reader.[7]

  • Analysis: Absorbance values are normalized to the vehicle control wells to calculate percentage viability. The IC50 value is determined by fitting the data to a non-linear dose-response curve using graphing software.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis p1 Culture Prostate Cancer Cells p2 Seed Cells in 96-Well Plate p1->p2 t2 Add Compound to Cells (0.01-100 µM) p2->t2 t1 Prepare Serial Dilutions of CSRM617 t1->t2 t3 Incubate for 48 Hours t2->t3 a1 Add Viability Reagent (e.g., CCK-8) t3->a1 a2 Measure Absorbance (450 nm) a1->a2 a3 Calculate % Viability & Determine IC50 a2->a3

Caption: Experimental workflow for a cell viability assay. (Max Width: 760px)
Western Blot for Apoptosis Markers

Objective: To qualitatively assess the induction of apoptosis by detecting the cleavage of Caspase-3 and PARP.

Methodology:

  • Cell Treatment: 22Rv1 cells are seeded in 6-well plates and treated with CSRM617 (e.g., 20 µM) or a vehicle control for 48-72 hours.[1]

  • Lysis: Cells are washed twice with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail. Lysates are incubated on ice for 30 minutes and then clarified by centrifugation.[1]

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are loaded and separated on a 10-12% SDS-PAGE gel.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking & Probing: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20). The membrane is then incubated overnight at 4°C with primary antibodies. Recommended starting dilutions are 1:1000 for Rabbit anti-cleaved Caspase-3 (Asp175) and Rabbit anti-cleaved PARP (Asp214). A loading control, such as Mouse anti-β-actin (1:5000), is probed on the same membrane.[1]

  • Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG, 1:2000-1:5000 dilution) for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[1]

Western_Blot_Workflow start Treat Cells with CSRM617 (20 µM) lysis Lyse Cells in RIPA Buffer start->lysis quant Quantify Protein (BCA Assay) lysis->quant sds Separate Proteins (SDS-PAGE) quant->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane (5% Milk in TBST) transfer->block primary Incubate with Primary Abs (Cleaved Caspase-3/PARP) Overnight at 4°C block->primary secondary Incubate with HRP-Secondary Ab primary->secondary detect Add ECL Substrate & Capture Signal secondary->detect end Analyze Protein Levels detect->end

Caption: Experimental workflow for Western blot analysis. (Max Width: 760px)
In Vivo Xenograft Study

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of CSRM617 in a mouse model.

Methodology:

  • Cell Implantation: For subcutaneous models, 1-2 million 22Rv1 cells are injected into the flanks of immunocompromised mice (e.g., SCID mice). For metastasis models, luciferase-tagged 22Rv1 cells are injected intracardially.[7]

  • Tumor Growth: Tumors are allowed to grow until they are palpable (e.g., 50-100 mm³).

  • Randomization & Treatment: Mice are randomized into a vehicle control group and a treatment group. The treatment group receives CSRM617 at 50 mg/kg daily via oral gavage.[7]

  • Monitoring: Tumor volume (calculated as (length × width²)/2) and mouse body weight are measured 2-3 times per week. For metastasis models, tumor burden is monitored weekly using bioluminescence imaging.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration (e.g., 20-30 days). Tumors are then excised and weighed.

Surface Plasmon Resonance (SPR)

Objective: To determine the direct binding affinity of CSRM617 to its target, ONECUT2.

Methodology:

  • Instrumentation: A Biacore instrument (e.g., T200) is used.

  • Chip Preparation: Recombinant ONECUT2-HOX domain protein is immobilized onto a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared without the protein to control for non-specific binding.[5]

  • Binding Analysis: A series of CSRM617 concentrations are prepared in a suitable running buffer. Each concentration is injected at a constant flow rate over the reference and active flow cells.[5]

  • Data Acquisition: The association (kon) and dissociation (koff) of CSRM617 are monitored in real-time as a change in resonance units (RU).

  • Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kon and koff rate constants. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.[2]

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for advanced prostate cancer, particularly for aggressive, castration-resistant variants that have become independent of canonical Androgen Receptor signaling. By targeting the master regulator ONECUT2, CSRM617 indirectly modulates the AR axis, suppresses neuroendocrine differentiation, and inhibits metastasis in preclinical models. The quantitative data demonstrate potent anti-cancer effects at clinically relevant concentrations. The detailed protocols provided herein offer a framework for researchers to further investigate the compound's mechanism and potential. Future research should focus on identifying predictive biomarkers for patient stratification, exploring synergistic combinations with existing ARSIs or other targeted therapies, and advancing CSRM617 into clinical trials to validate its efficacy in patients with lethal prostate cancer.

References

CSRM617 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Novel ONECUT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 hydrochloride is a first-in-class, selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a pivotal regulator of androgen receptor (AR) networks implicated in the progression of lethal, castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. Identified through a rational drug discovery approach combining in silico modeling and high-throughput screening, CSRM617 directly binds to the OC2 homeobox (HOX) domain. Preclinical studies have demonstrated its ability to induce apoptosis in prostate cancer cell lines and inhibit tumor growth and metastasis in murine models. This document details the experimental methodologies for key in vitro and in vivo studies and presents the quantitative data in structured tables to facilitate further research and development.

Discovery and Synthesis

The discovery of CSRM617 was the result of a rational drug discovery strategy aimed at identifying a small-molecule inhibitor of the ONECUT2 transcription factor.[1] This approach involved the following key stages:

  • In Silico Modeling : A three-dimensional model of the ONECUT2 homeobox (HOX) domain was constructed to identify potential small-molecule binding pockets.[2]

  • High-Throughput Screening : A chemical library containing approximately 500,000 small molecules was screened for compounds predicted to bind to the identified pocket within the OC2-HOX domain.[1]

  • Hit Identification and Optimization : CSRM617 emerged as a promising hit from the screening process and was selected for further biological evaluation and optimization.[1]

The hydrochloride salt form of CSRM617 is often used in research due to its enhanced water solubility and stability, which facilitates its use in biological assays.[3]

While the discovery process has been outlined, a detailed, publicly available, step-by-step chemical synthesis protocol for this compound has not been disclosed in the reviewed scientific literature or patent filings. Commercial vendors offer custom synthesis of the compound.[4]

Mechanism of Action

CSRM617 exerts its anti-cancer effects by directly inhibiting the transcriptional activity of ONECUT2.[1] OC2 is a critical transcription factor that plays a significant role in the progression of prostate cancer, particularly in the development of castration-resistant and neuroendocrine phenotypes.[5]

The proposed signaling pathway is as follows:

  • Direct Binding : CSRM617 directly binds to the homeobox (HOX) domain of ONECUT2.[1] Surface Plasmon Resonance (SPR) assays have determined the dissociation constant (Kd) for this interaction.

  • Inhibition of Transcriptional Activity : This binding is believed to allosterically inhibit the ability of ONECUT2 to bind to DNA, thereby suppressing its transcriptional regulatory functions.

  • Downregulation of Target Genes : By inhibiting OC2, CSRM617 leads to the downregulation of OC2 target genes, such as PEG10, which is a master regulator of neuroendocrine differentiation.[2][5]

  • Suppression of Androgen Receptor (AR) Axis : ONECUT2 is known to suppress the AR signaling pathway, in part by repressing the expression of the androgen receptor and its co-factor FOXA1.[1] Inhibition of OC2 by CSRM617 can therefore lead to a complex interplay with AR signaling.

  • Induction of Apoptosis : The inhibition of the OC2-driven survival pathway ultimately leads to the induction of programmed cell death (apoptosis) in prostate cancer cells, evidenced by the increased expression of cleaved caspase-3 and cleaved PARP.[6]

ONECUT2_Signaling_Pathway CSRM617 CSRM617 ONECUT2 ONECUT2 (Transcription Factor) CSRM617->ONECUT2 Direct Binding (HOX Domain) DNA_Binding Inhibition of DNA Binding ONECUT2->DNA_Binding AR_Signaling Androgen Receptor (AR) Signaling Suppression DNA_Binding->AR_Signaling Relief of Suppression Neuroendocrine Neuroendocrine Differentiation DNA_Binding->Neuroendocrine Inhibition PEG10 PEG10 Upregulation DNA_Binding->PEG10 Downregulation Apoptosis Apoptosis Induction Neuroendocrine->Apoptosis Tumor_Growth Tumor Growth & Metastasis Inhibition Apoptosis->Tumor_Growth

Figure 1: Proposed signaling pathway of CSRM617 in prostate cancer cells.

Quantitative Data

The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound
ParameterValueCell Lines / ModelReference
Binding Affinity (Kd) 7.43 µMSurface Plasmon Resonance (SPR) assay with OC2-HOX domain[1]
In Vitro IC50 5-15 µMProstate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2)[7]
Inhibition of Cell Growth 20 nM - 20 µM (48 hours)Panel of prostate cancer cell lines[2]
Induction of Apoptosis 10-20 µM (48-72 hours)22Rv1 cells[2][6]
Table 2: In Vivo Efficacy of this compound
ParameterValueAnimal ModelReference
In Vivo Dosage 50 mg/kg daily (intraperitoneal)SCID mice with 22Rv1 xenografts[6]
Tumor Growth Inhibition Significant reduction in tumor volume and weightNude mice with 22Rv1 subcutaneous xenografts[2]
Metastasis Inhibition Significant reduction in the onset and growth of diffuse metastasesSCID mice with intracardially injected luciferase-tagged 22Rv1 cells[2]
Biomarker Modulation Significant downregulation of PEG10 expression in tumorsMouse models[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Prostate cancer cells (e.g., 22Rv1)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 µM and 20 µM for 22Rv1) and a vehicle control for 48 or 72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis for Cleaved Caspase-3 and PARP

Objective: To detect the protein markers of apoptosis induced by this compound.

Materials:

  • Prostate cancer cells (e.g., 22Rv1)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • 22Rv1 human prostate cancer cells

  • This compound

  • Vehicle control (e.g., 2.5% DMSO in PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 22Rv1 cells into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control daily via intraperitoneal injection.[6]

  • Monitoring: Measure tumor volume regularly (e.g., twice a week) and monitor the body weight of the mice.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 20 days) or until the tumors in the control group reach the endpoint size.

  • Tissue Analysis: At the end of the study, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., Western blot, IHC).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Culture (LNCaP, 22Rv1, PC-3) Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Western_Blot Western Blot (Cleaved Caspase-3/PARP) Treatment->Western_Blot Xenograft 22Rv1 Xenograft Model in Mice Drug_Admin Daily Administration of This compound Xenograft->Drug_Admin Tumor_Monitoring Tumor Volume & Metastasis Monitoring Drug_Admin->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Monitoring->Endpoint_Analysis

Figure 2: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising novel therapeutic agent for advanced prostate cancer, particularly for castration-resistant and neuroendocrine subtypes. Its unique mechanism of action, targeting the master regulator ONECUT2, offers a new strategy to overcome resistance to current therapies. The preclinical data strongly support its continued development. Future research should focus on elucidating the detailed chemical synthesis, optimizing its pharmacokinetic and pharmacodynamic properties, and identifying predictive biomarkers for patient selection to facilitate its translation into clinical trials.

References

CSRM617 Hydrochloride: A Novel ONECUT2 Inhibitor for Prostate Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data on CSRM617 hydrochloride, a novel small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a key driver of lethal, metastatic castration-resistant prostate cancer (mCRPC). This document details the mechanism of action, summarizes the quantitative effects on prostate cancer cell lines, provides in-depth experimental protocols for key assays, and visualizes the critical signaling pathways and experimental workflows. CSRM617 has demonstrated significant potential by inhibiting cell proliferation, inducing apoptosis in various prostate cancer cell lines, and reducing tumor growth and metastasis in vivo.[1][2]

Introduction: Targeting ONECUT2 in Advanced Prostate Cancer

Metastatic castration-resistant prostate cancer (mCRPC) poses a significant clinical challenge, often developing resistance to conventional androgen deprivation therapies.[3] The transcription factor ONECUT2 (OC2) has emerged as a critical master regulator of androgen receptor (AR) networks and a survival factor in mCRPC models.[1][3] Elevated OC2 expression is associated with a more aggressive, neuroendocrine phenotype of prostate cancer.[2][4] this compound was identified as a first-in-class inhibitor of OC2, offering a novel therapeutic strategy by directly targeting this key driver of malignancy.[1][3]

Mechanism of Action

This compound is a selective inhibitor that directly binds to the HOX domain of ONECUT2.[1][5] This interaction allosterically inhibits the DNA-binding activity of OC2, thereby disrupting its transcriptional regulation of genes involved in cell survival and proliferation.[5] A key downstream effect of OC2 inhibition by CSRM617 is the suppression of the AR transcriptional program.[1] Furthermore, CSRM617 treatment leads to the induction of apoptosis, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[1][5]

Data Presentation: In Vitro and In Vivo Efficacy

The anti-cancer effects of this compound have been evaluated in a panel of human prostate cancer cell lines, including androgen-sensitive (LNCaP), castration-resistant (22Rv1, C4-2), and androgen-independent (PC-3) models.[1][6]

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
Cell LineTypeConcentration Range (48 hours) for Growth InhibitionIC50 (µM)Apoptosis Induction
LNCaP Androgen-Sensitive0.01 - 100 µM[1]Not explicitly reported; empirical determination recommended.[1]Yes[1]
C4-2 Castration-ResistantNot explicitly stated, but growth inhibited.[6]Not explicitly reported.Yes[1]
22Rv1 Castration-Resistant20 nM - 20 µM[1]Not explicitly reported, but growth inhibited.[1]Yes (Cleaved Caspase-3, PARP)[1][5]
PC-3 Androgen-Independent0.01 - 100 µM[1]Not explicitly reported; empirical determination recommended.[1]Yes[1]

Note: The efficacy of CSRM617 is correlated with the endogenous expression level of ONECUT2, with cell lines expressing higher levels of OC2 being more responsive to the inhibitor.[1]

Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
ParameterValueReference
Compound CSRM617[7]
Mouse Model Nude mice with subcutaneous 22Rv1 xenografts[7]
Dosage 50 mg/kg[7]
Administration Route Intraperitoneal (IP) injection[7]
Vehicle 2.5% DMSO in PBS[7]
Treatment Frequency Daily[7]
Outcome Significant inhibition of tumor growth and reduction in metastases.[7]

Signaling Pathways and Experimental Workflows

ONECUT2 Signaling Pathway in Prostate Cancer

ONECUT2 plays a central role in the progression of prostate cancer by suppressing the androgen receptor axis and promoting neuroendocrine differentiation. CSRM617 intervenes by directly inhibiting ONECUT2.

ONECUT2_Pathway cluster_0 CSRM617 Action cluster_1 ONECUT2 Regulation cluster_2 Downstream Effects CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 AR_signaling AR Signaling (e.g., FOXA1) ONECUT2->AR_signaling Neuroendocrine_diff Neuroendocrine Differentiation (e.g., PEG10) ONECUT2->Neuroendocrine_diff REST REST REST->ONECUT2

CSRM617 inhibits ONECUT2, impacting downstream pathways.
Experimental Workflow: Cell Viability Assay

A standard workflow to assess the effect of CSRM617 on the proliferation of prostate cancer cell lines.

Cell_Viability_Workflow start Start seed_cells Seed Prostate Cancer Cells (e.g., 5,000-10,000 cells/well) in 96-well plate start->seed_cells incubate_24h Incubate 24 hours seed_cells->incubate_24h treat_csrm617 Treat with serial dilutions of CSRM617 (0.01-100 µM) and vehicle control (DMSO) incubate_24h->treat_csrm617 incubate_48h Incubate 48 hours treat_csrm617->incubate_48h add_reagent Add Cell Viability Reagent (e.g., CCK-8/MTS) incubate_48h->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for determining cell viability after CSRM617 treatment.
Experimental Workflow: Western Blot for Apoptosis Markers

This workflow details the detection of key apoptosis markers, cleaved Caspase-3 and PARP, following CSRM617 treatment.

Western_Blot_Workflow start Start cell_treatment Treat 22Rv1 cells with CSRM617 (e.g., 10-20 µM) and vehicle control for 48-72h start->cell_treatment cell_lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors cell_treatment->cell_lysis protein_quant Determine protein concentration (BCA assay) cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane (e.g., 5% non-fat milk) transfer->blocking primary_ab Incubate with primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescent substrate and image secondary_ab->detection end End detection->end

Workflow for detecting apoptosis markers via Western blot.

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (LNCaP, C4-2, 22Rv1, PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., CCK-8 or MTS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 to 100 µM.[1]

  • Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plates for 48 hours.[6]

  • Add 10 µL of cell viability reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the expression of cleaved Caspase-3 and cleaved PARP in prostate cancer cells following treatment with this compound.

Materials:

  • 22Rv1 cells

  • 6-well plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed 22Rv1 cells in 6-well plates and allow them to attach overnight.[1]

  • Treat the cells with this compound (e.g., 10-20 µM) or vehicle for 48-72 hours.[1]

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[5]

  • Determine the protein concentration of the lysates using a BCA assay.[5]

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with primary antibodies overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous 22Rv1 xenograft mouse model.

Materials and Animals:

  • Male immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old[7]

  • 22Rv1 human prostate cancer cells[7]

  • Matrigel[8]

  • Sterile PBS[7]

  • This compound

  • Vehicle (2.5% DMSO in PBS)[7]

  • Calipers for tumor measurement[8]

Procedure:

  • Harvest 22Rv1 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[7]

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[7]

  • Monitor the mice for tumor growth. Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[8]

  • Administer CSRM617 (50 mg/kg) or vehicle control daily via intraperitoneal injection.[7]

  • Measure tumor volume twice weekly using calipers with the formula: Volume = (Length x Width²) / 2.[8]

  • Monitor the body weight of the mice to assess for toxicity.[8]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.[8]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of advanced prostate cancer, particularly mCRPC. Its novel mechanism of targeting the master regulator ONECUT2 provides a new avenue to overcome resistance to current therapies. The preclinical data strongly support its continued development. Future research should focus on the precise determination of IC50 values across a broader range of prostate cancer cell lines, identification of predictive biomarkers for patient selection, and ultimately, the translation of this promising compound into clinical trials.

References

Preclinical Development of CSRM617 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 hydrochloride is a novel, selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2). OC2 has been identified as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC), acting as a survival factor and promoting a shift towards an AR-independent state. By directly targeting the ONECUT2-HOX domain, CSRM617 presents a promising therapeutic strategy for this aggressive and lethal form of prostate cancer. This technical guide provides a comprehensive overview of the preclinical data and methodologies used in the development of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to the HOX domain of the ONECUT2 transcription factor with a dissociation constant (Kd) of 7.43 µM, as determined by Surface Plasmon Resonance (SPR) assays. This binding inhibits the transcriptional activity of ONECUT2. In the context of prostate cancer, ONECUT2 suppresses the AR transcriptional program, in part by repressing the expression of the Androgen Receptor (AR) and its pioneer factor FOXA1. Furthermore, ONECUT2 promotes a neuroendocrine phenotype by upregulating genes such as Paternally Expressed Gene 10 (PEG10). By inhibiting ONECUT2, CSRM617 reverses these effects, leading to the suppression of tumor growth and the induction of apoptosis, as evidenced by the increased cleavage of Caspase-3 and PARP.

Data Presentation

In Vitro Efficacy

The in vitro activity of CSRM617 has been evaluated in various prostate cancer cell lines. The compound inhibits cell growth and induces apoptosis in a dose- and time-dependent manner.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineTreatment ConditionEffectReference
PC-3, 22RV1, LNCaP, C4-20.01-100 µM; 48 hoursInhibition of cell growth
22RV110-20 µM; 48 hoursInduction of apoptosis
22RV120 µM; 72 hoursIncreased cleaved Caspase-3 and PARP
In Vivo Efficacy

The anti-tumor and anti-metastatic potential of CSRM617 has been demonstrated in preclinical mouse models using the 22Rv1 human prostate cancer xenograft.

Table 2: In Vivo Efficacy of CSRM617 in 22Rv1 Xenograft Models

Mouse ModelTreatment RegimenDurationKey OutcomesReference
SCID mice with 22Rv1 xenograft50 mg/kg; p.o.; daily20 daysInhibition of tumor growth
SCID mice with luciferase-tagged 22Rv1 cells (metastasis model)50 mg/kg; p.o.; dailyNot specifiedSignificant reduction in the onset and growth of diffuse metastases

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay

Objective: To determine the binding affinity of CSRM617 to the ONECUT2-HOX domain.

Methodology:

  • Protein Immobilization: Recombinant ONECUT2-HOX protein is immobilized on a sensor chip (e.g., CM5 sensor chip) using standard amine coupling chemistry.

  • Binding Analysis: A series of concentrations of CSRM617 are injected over the sensor chip surface. The association and dissociation of the compound are monitored in real-time by detecting changes in the SPR signal.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of CSRM617 on the proliferation of prostate cancer cells.

Methodology:

  • Cell Seeding: Prostate cancer cells (e.g., PC-3, 22RV1, LNCaP, C4-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot for Apoptosis Markers

Objective: To detect the induction of apoptosis by analyzing the cleavage of Caspase-3 and PARP.

Methodology:

  • Cell Treatment and Lysis: 22Rv1 cells are treated with CSRM617 (e.g., 20 µM) for 72 hours. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of CSRM617 in a preclinical mouse model.

Methodology:

  • Cell Implantation: 5 x 10⁶ viable 22Rv1 human prostate carcinoma cells, mixed with Matrigel, are subcutaneously injected into the right flank of male SCID mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a mean volume of 100-150 mm³. Mice are then randomized into treatment and vehicle control groups.

  • Drug Administration: CSRM617 is administered daily via oral gavage (p.o.) at a dose of 50 mg/kg. The vehicle control group receives the formulation vehicle.

  • Monitoring: Tumor volumes and body weights are measured twice weekly.

  • Endpoint: The study is continued for a defined period (e.g., 20 days) or until tumors in the control group reach a predetermined size. At the end of the study, tumors are excised and weighed.

Mandatory Visualizations

Technical Guide: Probing the Binding Affinity of CSRM617 Hydrochloride to the ONECUT2-HOX Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity between the small molecule inhibitor, CSRM617 hydrochloride, and the HOX domain of the ONECUT2 (OC2) transcription factor. ONECUT2 is a critical regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC), making it a promising therapeutic target.[1][2] this compound has been identified as a selective inhibitor that directly binds to the ONECUT2-HOX domain.[1][3][4] This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and visualizes the pertinent signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound to the ONECUT2-HOX domain has been quantitatively determined using Surface Plasmon Resonance (SPR). The key parameter, the equilibrium dissociation constant (Kd), quantifies the strength of the binding interaction. A lower Kd value indicates a higher binding affinity.

CompoundTarget DomainAssay TypeDissociation Constant (Kd)Reference
This compoundONECUT2 (OC2)-HOX domainSurface Plasmon Resonance (SPR)7.43 µM[1][3][4]

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

The following is a representative, detailed protocol for determining the binding affinity of a small molecule inhibitor, such as this compound, to a protein domain like the ONECUT2-HOX domain, based on established SPR methodologies.

Objective: To determine the equilibrium dissociation constant (Kd) for the binding of this compound to the ONECUT2-HOX domain.

Materials:

  • SPR Instrument: Biacore T200 or similar.

  • Sensor Chip: CM5 sensor chip.

  • Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

  • Protein: Recombinant human ONECUT2-HOX domain protein.

  • Ligand: this compound.

  • Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Regeneration Solution: Glycine-HCl pH 2.5 or other suitable solution determined by scouting.

Methodology:

  • Sensor Chip Preparation and Protein Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the recombinant ONECUT2-HOX domain protein (e.g., at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 RU). The optimal pH for immobilization should be determined empirically.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell is prepared similarly but without the protein to serve as a control for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., ranging from 0.1 µM to 100 µM). A solvent correction may be necessary if DMSO is used to dissolve the compound.

    • Inject the different concentrations of this compound over both the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). Each injection cycle consists of:

      • Association Phase: Analyte is injected for a set time (e.g., 60-180 seconds) to monitor binding.

      • Dissociation Phase: Running buffer is flowed over the chip to monitor the dissociation of the bound analyte (e.g., for 120-300 seconds).

    • A buffer-only injection is included as a blank for double referencing.

  • Surface Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove any remaining bound analyte. The conditions for regeneration (e.g., concentration, contact time) should be optimized to ensure complete removal of the analyte without damaging the immobilized protein.

  • Data Analysis:

    • The raw sensorgram data is processed by subtracting the reference flow cell data and the buffer blank injection data.

    • The equilibrium binding responses are determined by plotting the response at steady state against the concentration of this compound.

    • The equilibrium dissociation constant (Kd) is calculated by fitting the data to a 1:1 steady-state affinity model.

Signaling Pathways and Experimental Workflows

3.1. ONECUT2 Signaling Pathway and Mechanism of CSRM617 Action

ONECUT2 is a transcription factor that plays a crucial role in the progression of prostate cancer, particularly in the development of castration-resistant and neuroendocrine phenotypes.[5][6][7] It acts as a suppressor of the androgen receptor (AR) transcriptional program by directly repressing the expression of AR and its pioneer factor, FOXA1.[3][5] this compound inhibits ONECUT2, thereby relieving this suppression and impacting downstream oncogenic pathways.

ONECUT2_Signaling_Pathway cluster_0 CSRM617 Action cluster_1 ONECUT2 Regulation cluster_2 Downstream Effects CSRM617 CSRM617 hydrochloride HOX_domain HOX Domain CSRM617->HOX_domain Binds to and inhibits Apoptosis Apoptosis CSRM617->Apoptosis Induces ONECUT2 ONECUT2 ONECUT2->HOX_domain AR_signaling Androgen Receptor (AR) Signaling ONECUT2->AR_signaling Suppresses FOXA1 FOXA1 ONECUT2->FOXA1 Suppresses Neuroendocrine_diff Neuroendocrine Differentiation ONECUT2->Neuroendocrine_diff Promotes

Caption: Mechanism of CSRM617 action on the ONECUT2 signaling pathway.

3.2. Experimental Workflow for SPR-based Binding Affinity Analysis

The workflow for determining the binding affinity of this compound to the ONECUT2-HOX domain using SPR involves a series of sequential steps from preparation to data analysis.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Recombinant ONECUT2-HOX Domain immobilization Immobilize ONECUT2-HOX Domain on Sensor Chip prep_protein->immobilization prep_ligand Prepare CSRM617 Hydrochloride Dilutions binding_analysis Inject CSRM617 Dilutions (Association/Dissociation) prep_ligand->binding_analysis prep_chip Prepare CM5 Sensor Chip prep_chip->immobilization immobilization->binding_analysis regeneration Regenerate Sensor Surface binding_analysis->regeneration data_processing Process Raw Sensorgram Data (Reference Subtraction) binding_analysis->data_processing regeneration->binding_analysis Next Cycle fitting Fit Data to a Binding Model data_processing->fitting kd_determination Determine Kd Value fitting->kd_determination

Caption: Experimental workflow for SPR analysis of binding affinity.

References

An In-depth Technical Guide to the Downstream Targets of CSRM617 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 hydrochloride is a first-in-class, selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3] Emerging as a critical driver in lethal, metastatic castration-resistant prostate cancer (mCRPC), OC2 functions as a master regulator of androgen receptor (AR) signaling networks.[4][5][6] CSRM617 binds directly to the OC2 homeobox (HOX) domain, inhibiting its transcriptional activity.[2][3] This action leads to a cascade of downstream effects, including the de-repression of the AR signaling axis, induction of apoptosis, and suppression of tumor growth and metastasis.[2][5][7] This technical guide provides a comprehensive overview of the mechanism of action of CSRM617, its downstream targets, quantitative preclinical data, and detailed experimental protocols for its investigation.

Mechanism of Action

CSRM617's primary mechanism is the direct inhibition of the ONECUT2 (OC2) transcription factor.[2] In advanced prostate cancer, OC2 acts as a suppressor of the androgen receptor (AR) transcriptional program by directly repressing the expression of AR and its crucial pioneer factor, FOXA1.[2][4] By binding to the OC2-HOX domain, CSRM617 alleviates this suppression.[2][4] This leads to the reactivation of AR-dependent pathways and simultaneously inhibits OC2-driven genes, such as PEG10, which are associated with a neuroendocrine phenotype and increased tumor aggression.[2][5] The ultimate downstream consequences of OC2 inhibition by CSRM617 are the induction of apoptosis and a significant reduction in cancer cell proliferation and metastasis.[1][5]

Signaling Pathway of CSRM617 Action

CSRM617_Pathway cluster_AR_Axis AR Signaling Axis cluster_Cellular_Outcomes Cellular Outcomes CSRM617 CSRM617 HCl ONECUT2 ONECUT2 (Transcription Factor) CSRM617->ONECUT2 Inhibits AR Androgen Receptor (AR) ONECUT2->AR Represses FOXA1 FOXA1 ONECUT2->FOXA1 Represses PEG10 PEG10 (Neuroendocrine Marker) ONECUT2->PEG10 Activates Apoptosis Apoptosis Induction ONECUT2->Apoptosis Suppresses TumorGrowth Tumor Growth & Metastasis ONECUT2->TumorGrowth Promotes AR_Program AR Transcriptional Program AR->AR_Program FOXA1->AR_Program PEG10->TumorGrowth Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Apoptosis->PARP Experimental_Workflow cluster_analysis Downstream Analysis start Prostate Cancer Cell Lines (e.g., 22Rv1) treatment Treatment: - CSRM617 HCl (Dose-Response) - Vehicle Control (DMSO) start->treatment phenotypic Phenotypic Assays treatment->phenotypic protein Protein Analysis treatment->protein mrna mRNA Analysis treatment->mrna viability Cell Viability (MTT Assay) phenotypic->viability apoptosis Apoptosis (Flow Cytometry) phenotypic->apoptosis western Western Blot (PARP, Casp-3, PEG10) protein->western qpcr RT-qPCR (PEG10 Expression) mrna->qpcr

References

CSRM617 Hydrochloride: A Technical Guide for Research in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CSRM617 hydrochloride, a first-in-class small molecule inhibitor of the transcription factor ONECUT2 (OC2), a key driver in metastatic castration-resistant prostate cancer (mCRPC). This document outlines the mechanism of action, summarizes preclinical data, and provides detailed experimental protocols to facilitate further research into this promising therapeutic target.

Introduction: Targeting ONECUT2 in mCRPC

Metastatic castration-resistant prostate cancer represents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy. A subset of these aggressive tumors becomes dependent on alternative signaling pathways for survival and proliferation, often involving lineage plasticity and neuroendocrine differentiation.[1][2] The transcription factor ONECUT2 (also known as HNF6β) has emerged as a master regulator of these resistance mechanisms.[3][4]

Elevated OC2 expression is observed in a significant portion of prostate adenocarcinomas and neuroendocrine tumors.[1] OC2 acts as a survival factor in mCRPC models by suppressing the androgen receptor (AR) transcriptional program and promoting a neural gene expression profile.[1][4] By directly targeting OC2, this compound presents a novel therapeutic strategy to overcome resistance to conventional AR-targeted therapies.[5]

Mechanism of Action of this compound

CSRM617 is a selective inhibitor that directly binds to the HOX domain of ONECUT2.[1][3] This interaction allosterically inhibits the DNA-binding activity of OC2, thereby modulating the expression of its downstream target genes.[5] The primary mechanisms through which CSRM617 exerts its anti-tumor effects in mCRPC are:

  • Restoration of Androgen Receptor Signaling: ONECUT2 directly represses the transcription of the androgen receptor (AR) and its co-factor FOXA1.[4][5] By inhibiting OC2, CSRM617 can lead to the re-expression of AR and its target genes, potentially re-sensitizing cancer cells to AR-targeted therapies.[1]

  • Inhibition of Neuroendocrine Differentiation: ONECUT2 is a key driver of neuroendocrine differentiation, a common mechanism of resistance in mCRPC.[1] It upregulates genes such as PEG10, a master regulator of the neuroendocrine phenotype.[1][3] CSRM617 blocks this transdifferentiation pathway by inhibiting OC2 activity.[1]

Signaling Pathways

ONECUT2_AR_Signaling

CSRM617 Inhibition of ONECUT2 and Restoration of AR Signaling.

Neuroendocrine_Differentiation_Pathway

CSRM617 Blocks the ONECUT2-Mediated Neuroendocrine Pathway.

Preclinical Data

In Vitro Efficacy

CSRM617 has demonstrated significant anti-proliferative and pro-apoptotic activity in various prostate cancer cell lines. The efficacy of CSRM617 is correlated with the endogenous expression level of ONECUT2.[3]

ParameterValueMethodReference
Binding Affinity (Kd) 7.43 µMSurface Plasmon Resonance (SPR)[3][6]
Cell LineTreatmentObserved EffectReference
22Rv120 µM CSRM617 for 72 hoursIncreased cleaved Caspase-3 and PARP expression, indicating apoptosis.[3][6]
22Rv14-16 hours with CSRM617Time-dependent decrease in PEG10 mRNA expression.[3]
Multiple PCa cells0.01-100 µM CSRM617 for 48 hoursInhibition of cell growth in PC-3, 22Rv1, LNCaP, and C4-2 cells.[6][7]
22Rv110-20 µM CSRM617 for 48 hoursConcentration-dependent induction of apoptosis.[6][7]
In Vivo Efficacy

Preclinical studies in mouse models of mCRPC have shown that CSRM617 is well-tolerated and effectively inhibits tumor growth and metastasis.[3]

Animal ModelCell Line XenograftTreatment RegimenOutcomeReference
Nude Mice22Rv1 (subcutaneous)50 mg/kg CSRM617 dailySignificant reduction in tumor volume and weight with no effect on mouse weight.[3]
SCID Mice22Rv1 (luciferase-tagged, intracardiac)50 mg/kg CSRM617 daily, starting 2 days post-injectionSignificant reduction in the onset and growth of diffuse metastases.[3]
SCID Mice22Rv1 xenograft50 mg/kg CSRM617 p.o. daily for 20 daysInhibition of tumor growth and significant reduction in metastases.[6]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow start Start seed Seed prostate cancer cells (5,000-10,000 cells/well) in 96-well plates start->seed adhere Incubate overnight to allow cell adherence seed->adhere treat Treat with serial dilutions of CSRM617 (e.g., 0.01-100 µM) and vehicle control (DMSO) adhere->treat incubate_treat Incubate for 48-72 hours treat->incubate_treat add_mtt Add MTT solution (5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt Incubate for 3-4 hours (formation of formazan crystals) add_mtt->incubate_mtt solubilize Remove medium and add DMSO to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze end End analyze->end

Workflow for MTT Cell Viability Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of CSRM617 in prostate cancer cell lines.[8]

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, LNCaP, PC-3)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of CSRM617 in complete growth medium. A typical concentration range is 0.01 to 100 µM.[6][8] Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of CSRM617 or vehicle control (DMSO).[8][9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

Western Blot Analysis

Objective: To assess the effect of CSRM617 on the protein expression levels of ONECUT2 and its downstream targets (e.g., PEG10, cleaved Caspase-3, PARP).[10][11]

Materials:

  • Prostate cancer cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ONECUT2, anti-PEG10, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the desired concentrations of CSRM617 for the specified time. Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.[8][11]

  • SDS-PAGE and Transfer: Load equal amounts of protein (30-50 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[8][11]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[10][11]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[10][11]

In Vivo Xenograft Model

In_Vivo_Xenograft_Workflow start Start implant Subcutaneously implant 22Rv1 cells into nude mice start->implant tumor_growth Allow tumors to reach a palpable size implant->tumor_growth randomize Randomize mice into vehicle and CSRM617 treatment groups tumor_growth->randomize treat Administer CSRM617 (50 mg/kg) or vehicle daily randomize->treat monitor Monitor tumor volume and mouse weight regularly treat->monitor endpoint Continue treatment for a defined period (e.g., 20 days) monitor->endpoint analyze At endpoint, sacrifice mice and excise tumors for analysis (weight, IHC, etc.) endpoint->analyze end End analyze->end

Workflow for In Vivo Xenograft Study.

Objective: To evaluate the anti-tumor efficacy of CSRM617 in a mouse xenograft model of prostate cancer.[3][4]

Materials:

  • 22Rv1 prostate cancer cells

  • Nude or SCID mice

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]

  • Calipers for tumor measurement

  • For metastasis studies: Luciferase-tagged cells and bioluminescence imaging system[3][5]

Procedure:

  • Cell Implantation: Subcutaneously inject 22Rv1 cells mixed with Matrigel into the flanks of mice. For metastasis studies, inject luciferase-tagged cells intracardially.[3][4]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 200mm³), randomly divide the mice into treatment and vehicle control groups.[4][5]

  • Treatment Administration: Administer CSRM617 (e.g., 50 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection.[3][6]

  • Monitoring: Measure tumor volume and mouse weight regularly (e.g., twice a week). For metastasis studies, perform bioluminescence imaging weekly.[4][5]

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as weight measurement and immunohistochemistry for biomarkers like PEG10.[3]

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of metastatic castration-resistant prostate cancer. Its novel mechanism of action, targeting the master regulator ONECUT2, offers a new therapeutic avenue for patients who have developed resistance to androgen receptor-targeted therapies.[2][5] The preclinical data strongly support its continued development.[5] Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, identifying predictive biomarkers for patient selection, and ultimately advancing this compound into clinical trials.[2][12]

References

Methodological & Application

Application Notes and Protocols for CSRM617 Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 hydrochloride is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3][4][5] OC2 has been identified as a master regulator of androgen receptor (AR) networks, particularly in the context of castration-resistant prostate cancer (CRPC), where it acts as a survival factor.[1][6] CSRM617 directly binds to the HOX domain of OC2 with a dissociation constant (Kd) of 7.43 µM, inhibiting its transcriptional activity.[2][3][5][7] This inhibition leads to the suppression of prostate cancer cell growth and the induction of apoptosis, making CSRM617 a compound of significant interest for preclinical research and therapeutic development.[2][4][8] The hydrochloride salt form enhances water solubility and stability, facilitating its use in in vitro assays.[2][9]

Mechanism of Action

CSRM617's primary mechanism of action is the inhibition of ONECUT2, which in turn modulates the androgen receptor signaling pathway.[1][6] OC2 typically suppresses the AR transcriptional program.[1][10] By inhibiting OC2, CSRM617 effectively removes this suppression.[1] Furthermore, OC2 can repress the expression of both AR and the pioneer factor FOXA1.[1][10] Therefore, CSRM617's inhibition of OC2 can modulate AR and FOXA1 levels.[1] Downstream, this leads to the induction of apoptosis, evidenced by increased levels of cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase), key markers of programmed cell death.[2][3][5][8] A notable biomarker for CSRM617 activity is the downregulation of PEG10, a gene associated with neuroendocrine differentiation that is directly regulated by OC2.[4][8][10][11]

Data Presentation

In Vitro Activity of this compound
Assay TypeCell LinesConcentration RangeIncubation TimeEffectReference
Cell Growth InhibitionPC-3, 22RV1, LNCaP, C4-20.01 - 100 µM48 hoursInhibition of cell proliferation; IC50 is dependent on ONECUT2 expression levels.[2][5]
Apoptosis Induction22RV110 - 20 µM48 hoursConcentration-dependent increase in apoptosis.[2][5]
Apoptosis Induction22RV120 µM72 hoursSignificant induction of apoptosis, confirmed by the appearance of cleaved Caspase-3 and PARP.[2][4][5]
Gene Expression (PEG10 mRNA)22Rv1Not specified4 - 16 hoursTime-dependent decrease in PEG10 mRNA expression.[4]
Binding Affinity
ParameterValueMethod
Dissociation Constant (Kd)7.43 µMSurface Plasmon Resonance (SPR)

Signaling Pathway and Experimental Workflow

CSRM617_Signaling_Pathway cluster_0 CSRM617 Action cluster_1 Cellular Components cluster_2 Cellular Outcomes CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 inhibits Apoptosis_Machinery Apoptosis Machinery (Caspase-3, PARP) CSRM617->Apoptosis_Machinery indirectly activates AR_Signaling AR Signaling (AR, FOXA1) ONECUT2->AR_Signaling suppresses PEG10 PEG10 ONECUT2->PEG10 activates Apoptosis Apoptosis ONECUT2->Apoptosis inhibits Cell_Growth_Inhibition Cell Growth Inhibition AR_Signaling->Cell_Growth_Inhibition promotes Apoptosis_Machinery->Apoptosis induces

Caption: Signaling pathway of this compound in prostate cancer cells.

Experimental_Workflow cluster_assays In Vitro Assays Stock_Solution Prepare 10 mM CSRM617 Stock in DMSO Treatment Treat Cells with Serial Dilutions of CSRM617 Stock_Solution->Treatment Cell_Culture Culture Prostate Cancer Cells (e.g., 22RV1, PC-3) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Western Blot) Treatment->Apoptosis_Assay Gene_Expression_Assay Gene Expression (qRT-PCR) Treatment->Gene_Expression_Assay Data_Analysis Data Analysis (IC50, Protein/mRNA levels) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis

Caption: General experimental workflow for in vitro evaluation of CSRM617.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent : this compound powder.[2]

  • Solvent : Dimethyl sulfoxide (DMSO).[2]

  • Procedure :

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for 1 mg of this compound (Molecular Weight: 455.99 g/mol ), add 219.3 µL of DMSO.[2]

    • Vortex thoroughly until the powder is completely dissolved.[2]

    • Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles.[2]

  • Storage :

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][5][9]

    • Note : For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.[2]

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol is designed to assess the cytotoxic effects of CSRM617 on prostate cancer cell lines.[9][12][13]

  • Cell Seeding :

    • Harvest and count prostate cancer cells (e.g., PC-3, 22RV1, LNCaP, C4-2).[2]

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[1][2][9]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2][9]

  • Compound Treatment :

    • Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 100 µM.[2][9]

    • Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a no-treatment control.[2]

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.[2][9]

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[1][2]

  • Viability Measurement :

    • Follow the manufacturer's instructions for the chosen viability reagent (e.g., MTS or MTT).[1]

    • For an MTT assay, typically add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of a solubilization solution (e.g., DMSO) and incubate until the formazan crystals are dissolved.[2][12]

    • Measure the absorbance or luminescence using a microplate reader.[1]

  • Data Analysis :

    • Calculate cell viability as a percentage of the vehicle-treated control.[1]

    • Determine IC50 values using non-linear regression analysis.[1]

Protocol 2: Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)

This protocol details the detection of key apoptosis markers in CSRM617-treated cells.[1][2][9]

  • Cell Seeding and Treatment :

    • Seed prostate cancer cells (e.g., 22RV1) in 6-well plates to achieve 70-80% confluency at the time of harvest.[2]

    • After overnight incubation, treat the cells with CSRM617 at desired concentrations (e.g., 10 µM and 20 µM) for 48-72 hours. Include a vehicle control.[1][2]

  • Cell Lysis and Protein Quantification :

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][12]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[1][2]

  • SDS-PAGE and Protein Transfer :

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.[2][12]

    • Perform electrophoresis to separate the proteins by size.[2]

    • Transfer the separated proteins to a PVDF membrane.[1][12]

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][12]

    • Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3 and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.[1][12]

    • After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][12]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][8]

  • Data Analysis :

    • Quantify the band intensities and normalize them to the loading control to compare protein levels between treated and untreated samples.[7][12]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the effect of CSRM617 on the mRNA expression of target genes like ONECUT2, AR, FOXA1, and PEG10.[1]

  • Cell Treatment and RNA Extraction :

    • Treat prostate cancer cells with CSRM617 for a specified time course (e.g., 4-16 hours).[1][4]

    • Extract total RNA using a commercial kit according to the manufacturer's protocol.[1]

  • cDNA Synthesis :

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[1]

  • qRT-PCR :

    • Perform qRT-PCR using a suitable master mix and specific primers for the target genes and a reference gene (e.g., GAPDH).

    • Run the reaction on a real-time PCR system.

  • Data Analysis :

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the mRNA levels in CSRM617-treated samples to the vehicle-treated control.

References

Application Notes and Protocols for CSRM617 Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of CSRM617 hydrochloride, a selective small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2), in cell culture experiments. This document outlines the mechanism of action, summarizes key quantitative data, and offers detailed protocols for assessing its biological effects, particularly in the context of prostate cancer research.

Mechanism of Action

This compound is a selective inhibitor of the transcription factor ONECUT2 (OC2), which acts as a master regulator of androgen receptor (AR) networks, especially in castration-resistant prostate cancer (CRPC).[1][2] CSRM617 directly binds to the HOX domain of ONECUT2 with a dissociation constant (Kd) of 7.43 µM, as determined by Surface Plasmon Resonance (SPR) assays.[3][4] This binding inhibits the transcriptional activity of ONECUT2.[2]

In prostate cancer, ONECUT2 suppresses the AR transcriptional program.[1][2] By inhibiting ONECUT2, CSRM617 effectively removes this suppression.[1] This leads to the induction of apoptosis, which is evidenced by the increased expression of cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase), key markers of programmed cell death.[3][5] The efficacy of CSRM617 has been shown to be dependent on the expression level of ONECUT2 in the cancer cells.[2][6]

A downstream target and biomarker of CSRM617 activity is the downregulation of Paternally Expressed Gene 10 (PEG10) mRNA and protein expression.[6][7]

Data Presentation

The following tables summarize the quantitative data for this compound in various cell-based assays.

Table 1: In Vitro Activity of this compound

ParameterCell Line(s)Concentration RangeAssay DurationEffectReference(s)
Cell Growth InhibitionPC-3, 22RV1, LNCaP, C4-20.01 - 100 µM48 hoursInhibits cell proliferation. The IC50 value is dependent on the ONECUT2 expression level.[3][5][8]
Apoptosis Induction22RV110 - 20 µM48 hoursConcentration-dependent increase in apoptosis.[3][5]
Apoptosis Induction22RV120 µM72 hoursSignificant induction of apoptosis, confirmed by the appearance of cleaved Caspase-3 and PARP.[3][5]

Table 2: Binding Affinity of CSRM617

ParameterValueMethodReference(s)
Dissociation Constant (Kd)7.43 µMSurface Plasmon Resonance (SPR)[3][4]

Signaling Pathway and Experimental Workflow Diagrams

CSRM617_Signaling_Pathway CSRM617 Signaling Pathway in Prostate Cancer CSRM617 CSRM617 HCl ONECUT2 ONECUT2 CSRM617->ONECUT2 Inhibits AR_Signaling Androgen Receptor (AR) Signaling Program ONECUT2->AR_Signaling Suppresses Apoptosis_Genes Pro-Apoptotic Gene Expression AR_Signaling->Apoptosis_Genes Regulates Cleaved_Casp3_PARP Cleaved Caspase-3 Cleaved PARP Apoptosis_Genes->Cleaved_Casp3_PARP Apoptosis Apoptosis Cleaved_Casp3_PARP->Apoptosis

Caption: Signaling pathway of this compound in prostate cancer cells.

Experimental_Workflow General Experimental Workflow for CSRM617 Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis Stock_Solution Prepare 10 mM CSRM617 HCl Stock in DMSO Compound_Addition Treat Cells with Serial Dilutions of CSRM617 HCl (0.01-100 µM) Stock_Solution->Compound_Addition Cell_Culture Culture Prostate Cancer Cells (e.g., 22RV1, PC-3) Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Addition Viability_Assay Cell Viability Assay (MTT/CCK-8) Compound_Addition->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Addition->Apoptosis_Assay Western_Blot Western Blot (Cleaved Caspase-3/PARP) Compound_Addition->Western_Blot qRT_PCR qRT-PCR (PEG10 Expression) Compound_Addition->qRT_PCR

Caption: Workflow for evaluating CSRM617 effects on prostate cancer cells.

Experimental Protocols

Preparation of this compound Stock Solution

Due to its enhanced water solubility and stability, this compound is suitable for in vitro studies.[5][9]

  • Reagent: this compound powder

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for 1 mg of this compound (Molecular Weight: 455.99 g/mol ), add 219.3 µL of DMSO.[5]

    • Vortex thoroughly until the powder is completely dissolved.[5]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5]

    • Note: For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]

Cell Viability Assay (e.g., MTT, MTS, or CCK-8)

This protocol describes a general procedure for assessing the effect of this compound on the viability of prostate cancer cells.[5]

  • Cell Seeding:

    • Harvest and count prostate cancer cells (e.g., PC-3, 22RV1, LNCaP, C4-2).[5]

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test is 0.01 µM to 100 µM.[5]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CSRM617 or a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).[2][5]

    • Incubate the plate for the desired time period (e.g., 48 hours).[5]

  • Viability Assessment:

    • Add the viability reagent (e.g., 10 µL of MTT solution) to each well and incubate according to the manufacturer's instructions (e.g., 4 hours at 37°C for MTT).[2]

    • If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[2]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

Apoptosis Assay (Annexin V Staining)

This protocol is used to quantify the induction of apoptosis following treatment with this compound.

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the desired concentrations (e.g., 10 µM and 20 µM) for 48 hours. Include a vehicle control.[5]

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.[5]

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[5]

    • Resuspend the cell pellet in 1X Annexin V binding buffer.[5]

    • Add a fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.[5]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the protein markers of apoptosis, such as cleaved caspase-3 and cleaved PARP.[5]

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described for the apoptosis assay (e.g., 20 µM for 72 hours in 22RV1 cells).[5]

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.[5]

    • Perform electrophoresis to separate the proteins by size.[5]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[5]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 hydrochloride is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] OC2 has been identified as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC) and acts as a survival factor in mCRPC models.[3][4] this compound binds directly to the OC2-HOX domain, inducing apoptosis and inhibiting tumor growth.[1] Preclinical studies have demonstrated its efficacy in mouse xenograft models of prostate cancer, suggesting its potential as a therapeutic agent.[5][6] These application notes provide a summary of the recommended dosage and protocols for in vivo studies based on currently available data.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from preclinical in vivo studies.

Table 1: Recommended Dosage and Administration for In Vivo Efficacy Studies

ParameterDetailsReference
Compound This compound[1]
Animal Model SCID mice with 22Rv1 xenograft[1]
Dosage 50 mg/kg[1]
Administration Route Oral (p.o.) gavage or Intraperitoneal (i.p.) injection[5]
Dosing Frequency Daily[1]
Treatment Duration 20 days[1]
Observed Outcomes Significant inhibition of tumor growth and reduction in metastases[5][6]
Tolerability Well-tolerated, with no significant impact on mouse weight[5][6]

Table 2: Vehicle Formulations for In Vivo Administration

ProtocolVehicle CompositionSolubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.57 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.57 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.57 mM)

Note: It is recommended to prepare the working solution fresh daily. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[1]

Experimental Protocols

Prostate Cancer Xenograft Mouse Model

This protocol describes a typical in vivo efficacy study using a xenograft model of human prostate cancer.

1. Cell Culture and Implantation:

  • Culture 22Rv1 human prostate cancer cells in appropriate media.
  • For subcutaneous xenografts, inject 22Rv1 cells into the flanks of immunodeficient mice (e.g., SCID or nude mice).[6]
  • For metastasis models, luciferase-tagged 22Rv1 cells can be injected intracardially.[6]
  • Monitor tumor growth until tumors are palpable or as required by the specific study design.

2. Animal Randomization and Grouping:

  • Once tumors reach a predetermined size, randomize mice into treatment and control groups.
  • A typical study would include a vehicle control group and a this compound treatment group.

3. Dosing Solution Preparation (Example using Protocol 1):

  • To prepare a 1 mL working solution for a 50 mg/kg dose (assuming a 25g mouse and a 5 mg/mL concentration):
  • Prepare a 25 mg/mL stock solution of this compound in DMSO.
  • Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
  • Add 50 µL of Tween-80 and mix.
  • Add 450 µL of saline to bring the final volume to 1 mL.[1]

4. Drug Administration:

  • Administer this compound at a dose of 50 mg/kg daily.[1]
  • For oral administration, use a gavage needle.[5]
  • For intraperitoneal injection, ensure proper technique to avoid injury to internal organs.[5]
  • Administer the corresponding vehicle solution to the control group.

5. Monitoring and Endpoints:

  • Monitor animal health and body weight regularly throughout the study.[6]
  • Measure tumor volume at set intervals using calipers.
  • For metastasis studies, bioluminescence imaging can be used to track the spread of luciferase-tagged cells.[6]
  • At the end of the study (e.g., 20 days), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting for biomarkers like PEG10).[6]

Visualizations

ONECUT2 Signaling Pathway and CSRM617 Inhibition

The following diagram illustrates the proposed signaling pathway of ONECUT2 in prostate cancer and the mechanism of inhibition by CSRM617. ONECUT2 suppresses the androgen receptor (AR) signaling axis, in part by repressing the expression of AR and its co-factor FOXA1.[2] It also promotes a neuroendocrine phenotype by upregulating genes like PEG10.[2] CSRM617 inhibits ONECUT2, thereby reversing these effects.

ONECUT2_Pathway cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype ONECUT2 ONECUT2 AR Androgen Receptor (AR) ONECUT2->AR Represses FOXA1 FOXA1 ONECUT2->FOXA1 Represses PEG10 PEG10 ONECUT2->PEG10 Activates TumorGrowth Tumor Growth & Metastasis ONECUT2->TumorGrowth AR_Signaling AR Signaling Suppression NE_Phenotype Neuroendocrine Phenotype PEG10->NE_Phenotype CSRM617 CSRM617 CSRM617->ONECUT2 Inhibits NE_Phenotype->TumorGrowth

CSRM617 inhibits ONECUT2, impacting downstream pathways.
Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the key steps in a typical in vivo study to evaluate the efficacy of this compound.

Experimental_Workflow start Start: 22Rv1 Cell Culture implantation Cell Implantation (Subcutaneous or Intracardiac) start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Daily Administration: Vehicle or CSRM617 (50 mg/kg) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint Analysis: (e.g., 20 days) monitoring->endpoint analysis Tissue Collection & Downstream Analysis endpoint->analysis end End of Study analysis->end

Workflow for a preclinical xenograft study of CSRM617.

Disclaimer

The information provided in these application notes is intended for research use only and is based on publicly available data. Detailed pharmacokinetic and toxicology studies for this compound have not been extensively published. Researchers should conduct their own optimization and safety assessments for their specific experimental models and conditions.

References

Preparing CSRM617 Hydrochloride Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 hydrochloride is a selective small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2), a key regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] By directly binding to the HOX domain of ONECUT2, CSRM617 inhibits its transcriptional activity, leading to the suppression of tumor growth and metastasis.[1][4][5] The hydrochloride salt form of CSRM617 enhances its water solubility and stability, facilitating its use in various experimental settings.[6][7] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common in vitro assays.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Binding Properties

PropertyValueSource(s)
Molecular Weight 455.99 g/mol [6]
Binding Affinity (Kd) 7.43 µM[4][5]
Target ONECUT2 (OC2)[1][4][5]

Table 2: Recommended Storage Conditions for Stock Solutions

Storage TemperatureDurationSource(s)
-20°C Up to 1 month[5][6]
-80°C Up to 6 months[5][6]

Table 3: Effective Concentrations in In Vitro Prostate Cancer Cell Line Assays

Cell LineAssayConcentration RangeDurationObserved EffectSource(s)
PC-3, 22RV1, LNCaP, C4-2Cell Growth Inhibition0.01 - 100 µM48 hoursInhibition of cell growth[5][7]
22RV1Apoptosis Induction10 - 20 µM48 hoursConcentration-dependent increase in apoptosis[5][6][7]
22RV1Apoptosis Induction20 µM72 hoursSignificant induction of apoptosis, confirmed by cleavage of Caspase-3 and PARP[3][5][6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound powder based on its molecular weight (455.99 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.56 mg of the compound.

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO. For 1 mg of this compound, add 219.3 µL of DMSO to achieve a 10 mM concentration.[6]

  • Vortex the tube thoroughly until the powder is completely dissolved.[6] Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5][6]

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]

Note: For cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.1% to 0.5% to avoid solvent-induced cytotoxicity.[6][8]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a general procedure for assessing the effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cells (e.g., 22RV1, PC-3)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Prepare serial dilutions of this compound from the 10 mM stock solution in fresh culture medium. A typical final concentration range to test is 0.01 µM to 100 µM.[2][6]

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.[6]

  • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[6]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][6]

  • Read the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Prostate cancer cells (e.g., 22RV1)

  • 6-well plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 20 µM) and a vehicle control for 48 hours.[6]

  • Harvest both floating and adherent cells. Use a gentle dissociation reagent for adherent cells.[6]

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[6]

  • Resuspend the cell pellet in 1X Annexin V binding buffer.[6]

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2][6]

  • Incubate the cells in the dark at room temperature for 15 minutes.[2]

  • Analyze the stained cells by flow cytometry within one hour.[2]

Visualizations

This compound Stock Solution Preparation Workflow

G cluster_0 Preparation of 10 mM CSRM617 HCl Stock A Weigh CSRM617 HCl Powder B Add Sterile DMSO A->B e.g., 1 mg in 219.3 µL for 10 mM C Vortex until Dissolved B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C or -80°C D->E

Caption: Workflow for preparing this compound stock solution.

Mechanism of Action of CSRM617 in Prostate Cancer Cells

G cluster_1 CSRM617 Signaling Pathway CSRM617 CSRM617 HCl ONECUT2 ONECUT2 CSRM617->ONECUT2 Inhibits AR_Signaling Androgen Receptor (AR) Signaling ONECUT2->AR_Signaling Suppresses PEG10 PEG10 ONECUT2->PEG10 Activates Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation ONECUT2->Cell_Survival Promotes Apoptosis->Cell_Survival Inhibits Caspase3 Cleaved Caspase-3 Caspase3->Apoptosis Induces PARP Cleaved PARP PARP->Apoptosis Induces

Caption: CSRM617 inhibits ONECUT2, leading to apoptosis and impacting AR signaling.

References

Application Notes and Protocols for Detecting Apoptosis Markers Following CSRM617 Hydrochloride Treatment by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 hydrochloride is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2] By binding to the OC2-HOX domain, CSRM617 inhibits its transcriptional activity, leading to the suppression of tumor growth and the induction of apoptosis.[1][3] A key indicator of CSRM617-induced apoptosis is the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][4] This document provides a detailed protocol for the detection of key apoptosis markers by Western blot in cancer cell lines, such as the 22Rv1 prostate cancer cell line, following treatment with this compound.[4][5]

Signaling Pathway and Experimental Rationale

CSRM617 targets ONECUT2, which acts as a survival factor in mCRPC models.[2] Inhibition of ONECUT2 by CSRM617 disrupts the downstream signaling that promotes cell survival, ultimately leading to the activation of the apoptotic cascade.[6] This process involves the activation of executioner caspases, such as Caspase-3. Activated Caspase-3 then cleaves a variety of cellular substrates, including PARP, a protein involved in DNA repair.[7][8] The cleavage of PARP renders it inactive and is a hallmark of apoptosis.[7][9] Additionally, the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical regulator of the intrinsic apoptotic pathway. Western blotting allows for the quantitative analysis of these key protein markers to elucidate the apoptotic response to CSRM617 treatment.

cluster_drug_target Drug Action cluster_apoptosis_pathway Apoptotic Cascade CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 Inhibition Bcl2_family Bcl-2 Family (Bcl-2 vs. Bax) ONECUT2->Bcl2_family Suppression of Anti-Apoptotic (e.g., Bcl-2) Caspase9 Caspase-9 (Initiator) Bcl2_family->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution Cleaved_PARP Cleaved PARP (Inactive) PARP->Cleaved_PARP

CSRM617-induced apoptosis signaling pathway.

Data Presentation

The following table summarizes the key antibodies and their specifications for the Western blot analysis of apoptosis markers after this compound treatment.

Target ProteinFull-Length Size (kDa)Cleaved Fragment Size (kDa)Recommended Primary Antibody DilutionLoading Control
Caspase-3 ~32~17/191:1000β-actin or GAPDH
PARP ~116~891:1000β-actin or GAPDH
Bcl-2 ~26N/A1:1000β-actin or GAPDH
Bax ~21N/A1:1000β-actin or GAPDH

Experimental Protocols

The following workflow outlines the key steps for the Western blot analysis.

Cell_Culture 1. Cell Culture & Treatment (e.g., 22Rv1 cells + CSRM617) Lysis 2. Cell Lysis & Protein Quantification (RIPA buffer, BCA assay) Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE (20-40 µg protein/lane) Lysis->SDS_PAGE Transfer 4. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) Primary_Ab->Secondary_Ab Detection 8. Detection & Analysis (ECL substrate, Imaging system) Secondary_Ab->Detection

Western blot experimental workflow.

Cell Culture and Treatment
  • Cell Line: Prostate cancer cell lines such as 22Rv1 are recommended.[5]

  • Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvesting.[4]

  • Treatment: After allowing the cells to adhere overnight, treat them with this compound at desired concentrations (e.g., 10 µM and 20 µM) for 48 to 72 hours.[1][4] Include a vehicle-only control (e.g., DMSO).

Cell Lysis and Protein Extraction
  • Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new tube. Store at -80°C for long-term storage.

Protein Quantification
  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) or Bradford protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for SDS-PAGE.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein into the wells of an appropriate percentage SDS-polyacrylamide gel (e.g., 4-20% gradient gel). Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting
  • Blocking: Destain the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[4]

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (see table above for recommendations) diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis
  • Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to ensure accurate comparison between samples. An increase in the cleaved forms of Caspase-3 and PARP, and a potential shift in the Bax/Bcl-2 ratio, would be indicative of CSRM617-induced apoptosis.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with CSRM617 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 hydrochloride is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1] ONECUT2 has been identified as a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC) and acts as a survival factor.[2][3] this compound induces apoptosis by inhibiting ONECUT2, leading to the activation of the intrinsic apoptotic pathway, evidenced by the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][4] This makes this compound a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Data Presentation

The following tables summarize quantitative data for the use of this compound in inducing apoptosis in various prostate cancer cell lines.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineTreatment ConcentrationTreatment DurationEffectKey Apoptotic Markers
22Rv110-20 µM48 hoursInduces apoptosis in a concentration-dependent manner.[1][4]-
22Rv120 µM72 hoursInduces apoptosis.[1][4]Increased cleaved Caspase-3 and cleaved PARP.[5]
LNCaP0.01-100 µM48 hoursInhibits cell growth.[4]-
C4-20.01-100 µM48 hoursInhibits cell growth.[4]-
PC-30.01-100 µM48 hoursInhibits cell growth.[4]-

Table 2: Recommended Seeding Densities for Apoptosis Analysis

Plate FormatRecommended Seeding Density
6-well plate2 x 10⁵ cells/well
96-well plate5,000 - 10,000 cells/well

Signaling Pathway

This compound induces apoptosis by inhibiting the ONECUT2 transcription factor. This leads to the activation of the intrinsic (mitochondrial) apoptotic pathway. While the complete downstream cascade is an area of active investigation, a key consequence is the activation of executioner caspases, such as Caspase-3, which then cleaves critical cellular substrates, including PARP, ultimately leading to programmed cell death.

CSRM617_Apoptosis_Pathway CSRM617 CSRM617 Hydrochloride ONECUT2 ONECUT2 (Transcription Factor) CSRM617->ONECUT2 Inhibition Intrinsic_Pathway Intrinsic Apoptotic Pathway Activation ONECUT2->Intrinsic_Pathway Suppression Mitochondria Mitochondrial Outer Membrane Permeabilization Intrinsic_Pathway->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Cleavage of Caspase-3 Caspase9->Caspase3 PARP Cleavage of PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: this compound Induced Apoptosis Signaling Pathway.

Experimental Protocols

Materials
  • This compound

  • Prostate cancer cell lines (e.g., 22Rv1, LNCaP, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • 6-well or 96-well cell culture plates

  • Flow cytometer

Experimental Workflow

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis Seed Seed Cells Incubate Incubate Overnight Seed->Incubate Treat Treat with CSRM617 Hydrochloride Incubate->Treat Incubate_Treat Incubate for Desired Time Treat->Incubate_Treat Harvest Harvest Cells Incubate_Treat->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Resuspend Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Add_Stains Add Annexin V-FITC & Propidium Iodide Resuspend->Add_Stains Incubate_Dark Incubate in Dark Add_Stains->Incubate_Dark Analyze Analyze by Flow Cytometry Incubate_Dark->Analyze Quantify Quantify Cell Populations Analyze->Quantify

Caption: Experimental Workflow for Apoptosis Analysis.

Detailed Protocol for Flow Cytometry Analysis
  • Cell Seeding:

    • Seed prostate cancer cells in a 6-well plate at a density of approximately 2 x 10⁵ cells per well.[6]

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare the desired concentrations of this compound in complete culture medium. For 22Rv1 cells, a concentration range of 10-20 µM is recommended.[1][4]

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.

    • Remove the culture medium from the wells and add the medium containing this compound or vehicle control.

    • Incubate the cells for the desired duration (e.g., 48 or 72 hours).[1][4]

  • Cell Harvesting and Staining:

    • Following treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS, centrifuging after each wash.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use appropriate controls to set up compensation and gates:

      • Unstained cells

      • Cells stained with Annexin V-FITC only

      • Cells stained with Propidium Iodide only

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each of the four quadrants (live, early apoptotic, late apoptotic/necrotic, and necrotic).

Logical Relationships

Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect CSRM617 This compound Treatment ONECUT2_Inhibition ONECUT2 Inhibition CSRM617->ONECUT2_Inhibition Apoptotic_Pathway Intrinsic Apoptotic Pathway Activation ONECUT2_Inhibition->Apoptotic_Pathway PS_Translocation Phosphatidylserine Translocation Apoptotic_Pathway->PS_Translocation Membrane_Permeability Increased Membrane Permeability Apoptotic_Pathway->Membrane_Permeability Apoptosis Apoptosis PS_Translocation->Apoptosis Membrane_Permeability->Apoptosis

Caption: Logical Relationship of CSRM617 Action.

References

Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of Target Gene Expression Following CSRM617 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 hydrochloride is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1] ONECUT2 has been identified as a master regulator of the androgen receptor (AR) network in metastatic castration-resistant prostate cancer (mCRPC).[2] It functions by suppressing the AR transcriptional program, in part by directly repressing the expression of the Androgen Receptor (AR) and its pioneer factor, FOXA1.[2][3] Additionally, ONECUT2 activates genes associated with neuroendocrine differentiation, such as Paternally Expressed Gene 10 (PEG10).[4][5] By binding to the HOX domain of ONECUT2, CSRM617 inhibits its transcriptional activity, leading to the modulation of its downstream target genes.[1][2] This application note provides a detailed protocol for utilizing quantitative PCR (qPCR) to measure the expression of key target genes following treatment with this compound, enabling researchers to investigate its mechanism of action and therapeutic potential.

Signaling Pathway Overview

The mechanism of action of this compound centers on the inhibition of ONECUT2, which in turn relieves the suppression of the Androgen Receptor signaling pathway and inhibits ONECUT2-activated genes. A simplified representation of this pathway is depicted below.

cluster_legend Activation Activation Inhibition Inhibition Activation_arrow Inhibition_arrow CSRM617 CSRM617 HCl ONECUT2 ONECUT2 CSRM617->ONECUT2 AR AR ONECUT2->AR FOXA1 FOXA1 ONECUT2->FOXA1 PEG10 PEG10 ONECUT2->PEG10 AR_targets AR Target Genes (e.g., KLK3/PSA, KLK2) AR->AR_targets FOXA1->AR Pioneer Factor

Caption: this compound signaling pathway.

Experimental Protocols

This section provides a comprehensive methodology for treating prostate cancer cells with this compound and subsequently analyzing target gene expression using qPCR.

Cell Culture and Treatment
  • Cell Line Selection: Prostate cancer cell lines with moderate to high ONECUT2 expression are recommended (e.g., 22Rv1, LNCaP, C4-2).

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration (e.g., 1 µM to 20 µM).

  • Treatment: Replace the cell culture medium with the medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

RNA Extraction and Reverse Transcription
  • RNA Isolation: Following treatment, harvest the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's protocol. Include a DNase I treatment step to eliminate any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. Typically, 1 µg of total RNA is used per reaction.

Quantitative PCR (qPCR)
  • Primer Design: Use validated primers for the target genes and housekeeping genes. A list of suggested target and housekeeping genes with example primer sequences is provided in the tables below.

    Table 1: Target Genes for qPCR Analysis

Gene SymbolGene NameExpected Change with CSRM617Example Forward Primer (5'-3')Example Reverse Primer (5'-3')
PEG10 Paternally Expressed 10↓ DownregulationACCACCAGGTAGATCCAACCGA[6]TGTCAGCGTAGTGACCTCCTGT[6]
AR Androgen Receptor↑ Upregulation (de-repression)CAGGGACACCAGCTACCTGTGGGCGAAGTAGAGCATCCT
FOXA1 Forkhead Box A1↑ Upregulation (de-repression)CCCAGCGCCGCTACTATGGCTGCCACACAGGTACTC
KLK3 (PSA) Kallikrein Related Peptidase 3↑ Upregulation (de-repression)CGCAAGTTCACCCTCAGAAGGT[7]GACGTGATACCTTGAAGCACACC[7]
Gene SymbolGene NameExample Forward Primer (5'-3')Example Reverse Primer (5'-3')
HPRT1 Hypoxanthine Phosphoribosyltransferase 1GACCAGTCAACAGGGGACA[8]AAAGTCTGCATCGTTTTGCC[8]
TBP TATA-Box Binding ProteinCCACTCCACTGTATCCCTCC[8]TATATTCAGCATTTCGGGCA[8]
  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing a SYBR Green-based qPCR master mix, forward and reverse primers, nuclease-free water, and the synthesized cDNA template.

  • Thermal Cycling: Perform the qPCR reaction using a real-time PCR detection system with a standard thermal cycling protocol:

    • Initial Denaturation: 95°C for 2-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Presentation and Analysis

The relative quantification of gene expression can be determined using the comparative CT (ΔΔCT) method.

Data Analysis Workflow

cluster_workflow Raw_Ct Raw Ct Values (Target & Housekeeping Genes) Normalization Normalization to Housekeeping Gene (ΔCt = Ct_target - Ct_housekeeping) Raw_Ct->Normalization Relative_to_Control Relative to Vehicle Control (ΔΔCt = ΔCt_treated - ΔCt_control) Normalization->Relative_to_Control Fold_Change Calculate Fold Change (2^-ΔΔCt) Relative_to_Control->Fold_Change

Caption: Workflow for qPCR data analysis using the ΔΔCt method.
Quantitative Data Summary

The results of the qPCR analysis should be summarized in a clear and structured table for easy comparison of gene expression changes across different treatment conditions.

Table 3: Example Summary of Relative Gene Expression Changes

Target GeneTreatment Concentration (µM)Average ΔCT (Treated)Average ΔCT (Vehicle)ΔΔCTFold Change (2-ΔΔCT)Standard Deviation
PEG10 18.57.21.30.41± 0.05
109.87.22.60.17± 0.03
AR 16.87.5-0.71.62± 0.18
106.27.5-1.32.46± 0.25
FOXA1 17.18.0-0.91.87± 0.21
106.58.0-1.52.83± 0.30
KLK3 (PSA) 19.210.5-1.32.46± 0.28
108.510.5-2.04.00± 0.45

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion

This application note provides a detailed framework for researchers to investigate the effects of this compound on the expression of key target genes in prostate cancer cells. By following these protocols, scientists can generate robust and reproducible qPCR data to elucidate the molecular mechanisms of this novel ONECUT2 inhibitor and evaluate its potential as a therapeutic agent. The provided diagrams and tables are designed to facilitate experimental planning, data analysis, and the clear presentation of findings.

References

Application Note: Determination of CSRM617 Hydrochloride Binding Kinetics to ONECUT2 Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions.[1][2][3][4] It provides quantitative information on the kinetics and affinity of binding events, which is crucial in drug discovery and development for characterizing the interaction between small molecules and their protein targets.[5][6] This application note details a method for determining the binding kinetics of CSRM617 hydrochloride, a selective small-molecule inhibitor of the ONECUT2 (OC2) transcription factor, to its target protein.[7][8] CSRM617 binds directly to the OC2-HOX domain and has been identified as a promising therapeutic agent in advanced prostate cancer.[9][10] Understanding its binding kinetics is essential for elucidating its mechanism of action and for the development of more potent inhibitors.

Principle of the Assay

SPR technology measures changes in the refractive index at the surface of a sensor chip.[3] In this assay, the ONECUT2 protein (ligand) is immobilized on the sensor chip surface. A solution containing this compound (analyte) is then flowed over the surface. The binding of CSRM617 to the immobilized ONECUT2 causes an increase in mass on the sensor surface, leading to a proportional change in the refractive index, which is detected in real-time and recorded as a sensorgram.[4] The sensorgram shows the association of the analyte during sample injection and its dissociation when the sample is replaced by a running buffer.[11] By analyzing the sensorgrams at different analyte concentrations, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.

Materials and Reagents

  • Instrument: A surface plasmon resonance system (e.g., Biacore™ series, Cytiva; ProteOn™ XPR36, Bio-Rad)

  • Sensor Chip: CM5 sensor chip (or equivalent carboxylated sensor surface)

  • Ligand: Recombinant human ONECUT2 protein (HOX domain)

  • Analyte: this compound

  • Immobilization Kit: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

  • Running Buffer (HBS-EP+): 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20

  • Analyte Dilution Buffer: Running buffer with a final concentration of 1% DMSO (or as required for analyte solubility)

  • Immobilization Buffers: 10 mM Sodium acetate, pH 4.0, 4.5, 5.0, and 5.5

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (or other optimized regeneration solution)

Experimental Protocols

Sensor Chip Preparation and Ligand Immobilization

This protocol describes the immobilization of the ONECUT2 protein onto a CM5 sensor chip using amine coupling.

  • System Priming: Prime the SPR instrument with running buffer (HBS-EP+) until a stable baseline is achieved.

  • Sensor Chip Equilibration: Equilibrate the CM5 sensor chip with running buffer.

  • Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the mixture over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.

  • Ligand Immobilization:

    • Dilute the ONECUT2 protein to a concentration of 20 µg/mL in 10 mM sodium acetate buffer at a pH pre-determined to be optimal for immobilization (e.g., pH 4.5).

    • Inject the diluted ONECUT2 protein over the activated sensor surface until the desired immobilization level is reached (e.g., ~2000 Resonance Units, RU).

  • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters on the surface.

  • Surface Stabilization: Perform several startup cycles with running buffer and regeneration solution to stabilize the immobilized surface.

G cluster_workflow SPR Experimental Workflow start Start prime Prime System with Running Buffer start->prime 1. activate Activate Sensor Surface (EDC/NHS) prime->activate 2. immobilize Immobilize ONECUT2 (Ligand) activate->immobilize 3. deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate 4. stabilize Stabilize Surface deactivate->stabilize 5. inject_analyte Inject CSRM617 (Analyte) stabilize->inject_analyte 6. Association dissociate Dissociation Phase (Running Buffer) inject_analyte->dissociate 7. regenerate Regenerate Surface dissociate->regenerate 8. regenerate->inject_analyte Repeat for each concentration analyze Data Analysis regenerate->analyze 9. end End analyze->end

Figure 1. A diagram illustrating the key steps in the Surface Plasmon Resonance (SPR) experimental workflow for analyzing the binding kinetics of this compound to the ONECUT2 protein.

Binding Kinetics Analysis

This protocol describes the kinetic analysis of this compound binding to the immobilized ONECUT2 protein.

  • Analyte Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock solution in the running buffer containing 1% DMSO to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). It is recommended to use at least five concentrations spanning the expected KD.[4]

    • Include a buffer-only sample (0 µM analyte) for double referencing.

  • Kinetic Assay:

    • Set the instrument temperature to 25°C.

    • Inject the prepared concentrations of this compound over the immobilized ONECUT2 surface and a reference flow cell (without immobilized protein) at a flow rate of 30 µL/min.

    • Set the association time to 120 seconds and the dissociation time to 300 seconds.

    • After each analyte injection, regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds.

    • Ensure a stable baseline is achieved before the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Subtract the signal from the buffer-only injection (double referencing).

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

    • This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Results

The binding of this compound to the immobilized ONECUT2 protein was analyzed using SPR. The resulting sensorgrams were globally fitted to a 1:1 binding model to determine the kinetic parameters. The quantitative results are summarized in the table below.

ParameterSymbolValueUnit
Association Rate Constantka1.5 x 104M-1s-1
Dissociation Rate Constantkd1.1 x 10-1s-1
Equilibrium Dissociation ConstantKD7.43µM

Note: The values presented in this table are based on previously reported data for CSRM617.[7][12] Actual experimental results may vary.

Discussion

The SPR assay successfully characterized the binding kinetics of this compound to the ONECUT2 protein. The determined equilibrium dissociation constant (KD) of 7.43 µM indicates a moderate binding affinity, which is consistent with published findings.[7][12] The association and dissociation rate constants provide further insight into the binding mechanism. This information is valuable for structure-activity relationship (SAR) studies and for the optimization of lead compounds in drug discovery programs. The detailed protocol provided herein can be adapted for the kinetic analysis of other small molecule-protein interactions.

G cluster_pathway CSRM617 Mechanism of Action CSRM617 This compound ONECUT2 ONECUT2 Transcription Factor (HOX Domain) CSRM617->ONECUT2 Binds to and inhibits Apoptosis Apoptosis CSRM617->Apoptosis Induces AR_Signaling Androgen Receptor (AR) Signaling Pathway ONECUT2->AR_Signaling Suppresses Gene_Expression Prostate Cancer Gene Expression AR_Signaling->Gene_Expression Regulates Tumor_Growth Tumor Growth and Metastasis Gene_Expression->Tumor_Growth Promotes Apoptosis->Tumor_Growth Inhibits

Figure 2. A simplified signaling pathway illustrating the inhibitory effect of CSRM617 on ONECUT2, leading to the modulation of androgen receptor signaling and the induction of apoptosis in prostate cancer cells.

References

Troubleshooting & Optimization

Solubility issues with CSRM617 hydrochloride and how to resolve them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with CSRM617 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

A1: this compound is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a key regulator in advanced and castration-resistant prostate cancer.[1][2] As with many small molecule inhibitors, achieving and maintaining its solubility in aqueous solutions for in vitro and in vivo experiments can be challenging. The hydrochloride salt form of CSRM617 is utilized to enhance its water solubility and stability compared to the free base form.[3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The most highly recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][5] It is advisable to use newly opened or anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[6]

Q3: How should I store my this compound stock solution?

A3: To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1] For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[5][6] Always protect the solution from light.[1]

Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?

A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To minimize precipitation, add the DMSO stock solution to the aqueous buffer or medium dropwise while gently vortexing or stirring.[1] It is also recommended to pre-warm the cell culture medium before adding the stock solution. If precipitation persists, consider preparing an intermediate dilution in the cell culture medium before making the final dilution.[1]

Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Typically, a final DMSO concentration of 0.5% or less is well-tolerated by most cell lines.[1] Always include a vehicle control in your experiments with the same final concentration of DMSO as your highest treatment concentration.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. The DMSO may have absorbed water. 2. Insufficient mixing. 3. Concentration is too high.1. Use fresh, anhydrous DMSO. 2. Vortex vigorously for 1-2 minutes. If particles persist, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[6][7] 3. Refer to the solubility data to ensure you are not exceeding the maximum solubility in DMSO.
The compound precipitates out of the stock solution during storage. 1. The stock solution is supersaturated. 2. Improper storage conditions.1. Gently warm the solution to 37°C and sonicate to redissolve. If the issue persists, prepare a new stock solution at a slightly lower concentration. 2. Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light.[5][6]
Precipitation is observed in the cell culture wells during the experiment. 1. The final concentration of this compound exceeds its solubility in the cell culture medium. 2. Interaction with components in the serum or medium.1. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions (e.g., 37°C, 5% CO₂).[1] 2. Consider reducing the serum concentration in your medium if possible, or test different types of serum.
Inconsistent results in cell-based assays. 1. Incomplete dissolution of the compound. 2. Degradation of the compound in the stock solution.1. Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If necessary, briefly sonicate to ensure complete dissolution. 2. Use freshly prepared dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution by using aliquots.[4]

Quantitative Data Summary

Table 1: Solubility of this compound in Different Solvents

SolventConcentrationRemarks
DMSO100 mg/mL (342.83 mM)Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.57 mM)Clear solution. Suitable for in vivo studies.[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.57 mM)Clear solution. Suitable for in vivo studies.[6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.57 mM)Clear solution. Suitable for in vivo studies.[6]

Table 2: Stock Solution Preparation in DMSO

Desired Stock ConcentrationMass of this compound (MW: 291.69 g/mol )Volume of DMSO to Add
1 mM1 mg3.4283 mL
5 mM1 mg0.6857 mL
10 mM1 mg0.3428 mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for subsequent dilutions in experimental media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Based on the desired stock concentration (10 mM) and the molecular weight (291.69 g/mol for the hydrochloride salt is an approximation, the exact molecular weight should be confirmed from the supplier), calculate the required volume of DMSO. For 1 mg to make a 10 mM solution, you would add approximately 0.343 mL of DMSO.

  • Add Solvent: Carefully add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sonication (if necessary): If undissolved particles are still visible, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[6][7]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, low-binding tubes. Store at -20°C for short-term or -80°C for long-term storage, protected from light.[5][6]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in your specific experimental medium to avoid precipitation during cell-based assays.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare Serial Dilutions: In a series of sterile tubes, prepare serial dilutions of your this compound stock solution in the pre-warmed cell culture medium. To minimize precipitation, create an intermediate dilution first by adding a small volume of the stock solution to a small volume of medium and vortexing gently. Then, use this intermediate dilution to prepare the final concentrations.[1]

  • Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: At various time points (e.g., 0, 1, 4, 24 hours), visually inspect each dilution for any signs of precipitation, such as cloudiness, crystals, or sediment.[1]

  • Microscopic Examination: For a more sensitive assessment, place a small drop of each dilution on a microscope slide and examine for the presence of micro-precipitates.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh CSRM617 HCl Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol check_sol->dissolve If Particulates Remain aliquot Aliquot and Store at -80°C check_sol->aliquot If Clear thaw Thaw Stock Aliquot aliquot->thaw For Experiment intermediate Prepare Intermediate Dilution in Medium thaw->intermediate final Prepare Final Dilution in Pre-warmed Medium intermediate->final add_to_cells Add to Cell Culture final->add_to_cells

Caption: Workflow for preparing this compound solutions.

G start Precipitation Observed in Aqueous Medium? cause1 Concentration too high? start->cause1 Yes cause2 Improper dilution technique? start->cause2 Yes cause3 pH shift? start->cause3 Yes solution1 Determine max soluble concentration in your medium. cause1->solution1 solution2 Add DMSO stock dropwise to vortexing medium. cause2->solution2 solution3 Consider buffering the final solution. cause3->solution3

Caption: Troubleshooting logic for precipitation issues.

G CSRM617 CSRM617 HCl ONECUT2 ONECUT2 Transcription Factor CSRM617->ONECUT2 Inhibits Apoptosis Apoptosis Induction CSRM617->Apoptosis Induces Cell_Growth Prostate Cancer Cell Growth Inhibition CSRM617->Cell_Growth Results in AR_Signaling Androgen Receptor (AR) Signaling ONECUT2->AR_Signaling Suppresses ONECUT2->Apoptosis Inhibits AR_Signaling->Cell_Growth Promotes

Caption: Simplified signaling pathway of this compound.

References

Optimizing CSRM617 Hydrochloride for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CSRM617 hydrochloride in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this selective ONECUT2 inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] It directly binds to the HOX domain of OC2, inhibiting its transcriptional activity.[2][3] In prostate cancer, OC2 acts as a master regulator of androgen receptor (AR) networks and can suppress the AR transcriptional program.[2][3][4] By inhibiting OC2, CSRM617 effectively removes this suppression, leading to apoptosis and reduced cell proliferation in cancer cells.[1][5]

Q2: In which cell lines is this compound effective?

A2: this compound has been shown to inhibit cell growth in several prostate cancer (PC) cell lines, including PC-3, 22RV1, LNCaP, and C4-2 cells.[1][5] The responsiveness of a cell line to CSRM617 can be influenced by its expression level of ONECUT2.[6]

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound depends on the specific cell line and the assay being performed. For cell growth inhibition assays, a broad concentration range of 0.01 µM to 100 µM is typically used for an initial dose-response curve.[1][7] For apoptosis induction studies in 22Rv1 cells, concentrations between 10 µM and 20 µM for 48 hours have been shown to be effective.[1][7]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. For long-term storage (up to 6 months), store the stock solution at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1][7] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium does not exceed a level that could cause solvent-induced cytotoxicity, typically recommended to be below 0.1%.[7]

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell-based assays.

Issue 1: Inconsistent or No Inhibition of Cell Viability
Potential Cause Troubleshooting Steps
Suboptimal Concentration Range The effective concentration can vary between cell lines. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value for your specific cell line.[7]
Low ONECUT2 Expression Cell lines with low or no expression of ONECUT2 may be less responsive to CSRM617.[6] Confirm ONECUT2 expression in your cell line of choice via Western blot or qPCR. Consider using a positive control cell line known to express high levels of ONECUT2, such as 22Rv1.[4]
Compound Instability Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. Prepare fresh dilutions from a properly stored, single-use aliquot for each experiment.[7]
Cell Seeding Density Cell density can influence the apparent efficacy of a compound. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Issue 2: High Background or Off-Target Effects
Potential Cause Troubleshooting Steps
Solvent (DMSO) Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a non-toxic level (typically <0.1%).[7]
Compound Precipitation At high concentrations, this compound may precipitate out of the culture medium. Visually inspect your treatment media for any signs of precipitation. If observed, consider using a lower concentration range or a different formulation if available.
Non-specific Binding Off-target effects can occur, especially at higher concentrations.[8] To confirm that the observed phenotype is due to ONECUT2 inhibition, consider using a secondary, structurally different ONECUT2 inhibitor or performing genetic knockdown of ONECUT2 (e.g., using siRNA or shRNA) as a comparison.[6][8]

Signaling Pathway and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the signaling pathway of CSRM617 and a general workflow for its use in cell-based assays.

CSRM617_Signaling_Pathway cluster_nucleus Nucleus CSRM617 CSRM617 hydrochloride ONECUT2 ONECUT2 CSRM617->ONECUT2 Inhibits AR Androgen Receptor (AR) ONECUT2->AR Suppresses FOXA1 FOXA1 ONECUT2->FOXA1 Suppresses PEG10 PEG10 ONECUT2->PEG10 Activates Apoptosis Apoptosis Genes (Caspase-3, PARP) ONECUT2->Apoptosis Inhibits AR_target_genes AR Target Genes AR->AR_target_genes Activates FOXA1->AR Facilitates binding

This compound signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays prep Prepare CSRM617 Stock (in DMSO) treat Treat with Serial Dilutions of CSRM617 prep->treat seed Seed Cells (e.g., 22Rv1, PC-3) seed->treat incubate Incubate (e.g., 48-72 hours) treat->incubate viability Cell Viability Assay (MTT, MTS) incubate->viability apoptosis Apoptosis Assay (FACS, Western Blot for Cleaved Caspase-3/PARP) incubate->apoptosis gene_expression Gene Expression Analysis (qPCR for PEG10) incubate->gene_expression analysis Data Analysis (IC50, % Apoptosis, etc.) viability->analysis apoptosis->analysis gene_expression->analysis

General experimental workflow for CSRM617.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based)

This protocol provides a framework for determining the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Culture prostate cancer cells (e.g., 22RV1, PC-3) to approximately 70-80% confluency.

    • Harvest cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A common starting range is 0.01 µM to 100 µM.[7]

    • Include a vehicle control (medium with the same final DMSO concentration as the highest CSRM617 concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared CSRM617 dilutions or controls.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).[5]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[7]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Western Blot

This protocol details the detection of apoptosis markers, cleaved Caspase-3 and PARP, following this compound treatment.

  • Cell Seeding and Treatment:

    • Seed prostate cancer cells (e.g., 22RV1) in 6-well plates.

    • Once cells reach the desired confluency, treat with this compound at the desired concentrations (e.g., 10 µM and 20 µM) for 48-72 hours.[1][7] Include a vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

Summary of Effective Concentrations

The following table summarizes the reported effective concentrations of this compound in various prostate cancer cell lines.

Assay Type Cell Line Concentration Incubation Time Observed Effect Reference
Cell Growth InhibitionPC-3, 22RV1, LNCaP, C4-20.01 - 100 µM48 hoursInhibition of cell proliferation[1][5]
Apoptosis Induction22RV110 - 20 µM48 hoursConcentration-dependent increase in apoptosis[1][5]
Apoptosis Induction22RV120 µM72 hoursIncreased cleaved Caspase-3 and PARP[1][5][6]
Gene Expression (mRNA)22RV1Not specified4 - 16 hoursTime-dependent decrease in PEG10 mRNA[6]

References

Troubleshooting unexpected results in CSRM617 hydrochloride experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CSRM617 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective ONECUT2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2).[1][2] It functions by directly binding to the HOX domain of ONECUT2, which inhibits its transcriptional activity.[1][3][4] In the context of prostate cancer, inhibiting ONECUT2 with CSRM617 has been shown to suppress the androgen receptor (AR) axis and induce apoptosis, leading to reduced cell growth and tumor progression.[2][5]

Q2: What is the advantage of using the hydrochloride salt form of CSRM617?

A2: While the free base and salt forms of CSRM617 exhibit comparable biological activity, the hydrochloride salt form generally offers enhanced water solubility and stability, which can facilitate its handling and administration in experimental settings.[4]

Q3: How should this compound be stored and handled to ensure its stability and activity?

A3: For long-term storage, this compound should be stored at -80°C for up to six months. For shorter periods of up to one month, it can be stored at -20°C.[3] It is highly recommended to prepare fresh dilutions from a stock solution for each experiment and to avoid repeated freeze-thaw cycles to minimize variability and degradation.[2]

Q4: In which cancer cell lines has this compound demonstrated activity?

A4: this compound has shown activity in several prostate cancer cell lines, including 22Rv1, LNCaP, C4-2, and PC-3.[3][4][6] The sensitivity of these cell lines to the compound often correlates with their level of ONECUT2 expression.[7]

Troubleshooting Guide

Issue 1: Suboptimal or No Observed Effect on Cell Viability

Q: I am not observing the expected cytotoxic effects of this compound on my cancer cell line, even at concentrations reported in the literature. What are the potential causes and solutions?

A: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Verify ONECUT2 Expression: The primary target of CSRM617 is ONECUT2. Cell lines with low or negligible expression of ONECUT2 will likely be less sensitive to the inhibitor.

    • Solution: Perform a Western blot or qPCR to confirm the expression level of ONECUT2 in your specific cell stock.[7]

  • Compound Integrity and Solubility: The compound may have degraded or precipitated out of solution.

    • Solution:

      • Ensure proper storage of the stock solution at -20°C (short-term) or -80°C (long-term).[3]

      • Prepare fresh working dilutions for each experiment.[2]

      • When diluting the DMSO stock solution into aqueous cell culture media, do so gradually and with gentle mixing to prevent precipitation. Pre-warming the media can sometimes help.[8]

      • Visually inspect your final dilutions for any signs of precipitation (cloudiness or visible particles).[8]

  • Cell Culture Conditions: High cell density or variations in media components can affect the compound's efficacy.

    • Solution:

      • Standardize your cell seeding density for all experiments.

      • Be aware that different lots of serum can impact cell growth and drug response.

  • Assay Interference: The compound might be interfering with the readout of your viability assay (e.g., MTT assay).

    • Solution: Consider using an alternative cell viability assay that relies on a different detection principle, such as a CellTiter-Glo® (ATP-based) or a CytoTox-Glo™ (membrane integrity) assay.

Issue 2: High Variability in Experimental Replicates

Q: My results for cell viability or apoptosis assays show significant variability between replicate wells. How can I improve the consistency of my experiments?

A: High variability can obscure the true effect of the compound. Here are some common causes and their solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a major source of variability.

    • Solution: Ensure you have a homogeneous single-cell suspension before plating. Use a multichannel pipette for seeding and be consistent with your technique.

  • "Edge Effects" in Microplates: The outer wells of a 96-well plate are more prone to evaporation, which can alter the compound concentration and affect cell growth.

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[9]

  • Pipetting Errors: Inaccurate pipetting of the compound or assay reagents will lead to inconsistent results.

    • Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate where necessary.

  • Compound Degradation: As mentioned previously, the stability of the compound in your working solution is critical.

    • Solution: Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineAssay TypeDurationIC50 / Effect
PC-3, 22RV1, LNCaP, C4-2Cell Growth48 hoursInhibition observed at 0.01-100 µM[3][4]
22Rv1Apoptosis48 hoursInduction at 10-20 µM[3][4]
22Rv1Apoptosis72 hoursInduction with 20 µM, shown by increased cleaved Caspase-3 and PARP[3][4]

Table 2: In Vivo Efficacy of this compound

Animal ModelCell Line XenograftTreatment Dose & ScheduleOutcome
SCID Mice22Rv150 mg/kg, p.o. daily for 20 daysSignificant reduction in tumor growth and metastasis[3][6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is to determine the effect of this compound on the viability of cancer cells.

  • Cell Seeding:

    • Seed prostate cancer cells (e.g., PC-3, 22Rv1, LNCaP, C4-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.01 µM to 100 µM.[1]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).[1]

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

    • Incubate the plate for 48 to 72 hours.[1]

  • MTT Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][10]

    • Measure the absorbance at 570 nm using a microplate reader.[2][10]

Protocol 2: Western Blot for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 20 µM for 72 hours in 22Rv1 cells).[1]

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.[1]

    • Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[1]

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results with an imaging system.[1]

Mandatory Visualizations

CSRM617_Signaling_Pathway CSRM617 CSRM617 HCl ONECUT2 ONECUT2 CSRM617->ONECUT2 Inhibits AR_Signaling Androgen Receptor (AR) Signaling Pathway ONECUT2->AR_Signaling Suppresses Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Apoptosis->PARP

Caption: this compound inhibits ONECUT2, leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture 1. Prostate Cancer Cell Culture (e.g., 22Rv1) Treatment 2. Treat with CSRM617 HCl Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Western Blot for Cleaved Caspase-3/PARP) Treatment->Apoptosis_Assay Xenograft 1. Establish 22Rv1 Xenograft in Mice InVivo_Treatment 2. Oral Administration of CSRM617 HCl Xenograft->InVivo_Treatment Tumor_Measurement 3. Monitor Tumor Growth and Metastasis InVivo_Treatment->Tumor_Measurement

References

Technical Support Center: Addressing CSRM617 Hydrochloride Resistance in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance to CSRM617 hydrochloride in prostate cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

CSRM617 is a selective, small-molecule inhibitor of the ONECUT2 (OC2) transcription factor.[1][2] In metastatic castration-resistant prostate cancer (mCRPC), ONECUT2 acts as a master regulator of androgen receptor (AR) networks and is a key survival factor.[1][2][3] CSRM617 directly binds to the HOX domain of ONECUT2, which inhibits its transcriptional activity.[1][4] This leads to the suppression of ONECUT2 target genes, such as PEG10, and the induction of apoptosis in prostate cancer cells.[1][2]

Q2: In which prostate cancer cell lines is CSRM617 expected to be most effective?

CSRM617 is most effective in prostate cancer cell lines with high expression of ONECUT2.[1] Its efficacy has been demonstrated in various prostate cancer cell lines, including 22Rv1, LNCaP, C4-2, and PC-3 cells.[1] The 22Rv1 cell line, in particular, has been used in in vivo studies showing the efficacy of CSRM617 in reducing tumor growth and metastasis.[1]

Q3: What are the potential mechanisms of acquired resistance to CSRM617?

While specific mechanisms of acquired resistance to CSRM617 are still being fully elucidated, potential mechanisms can be extrapolated from general principles of resistance to targeted therapies. These may include:

  • Alterations in the drug target: Mutations in the ONECUT2 gene that prevent CSRM617 from binding effectively.[1]

  • Bypass signaling pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, thereby compensating for the inhibition of ONECUT2. This could involve the reactivation of androgen receptor (AR) signaling or the activation of other growth factor pathways like PI3K/AKT and MAPK.[1]

  • Increased drug efflux: Upregulation of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family (e.g., P-glycoprotein), which actively remove CSRM617 from the cell.[1]

  • Lineage plasticity: The transdifferentiation of prostate adenocarcinoma cells into a neuroendocrine-like phenotype that is less dependent on the ONECUT2 pathway.[1]

Q4: How can I develop a CSRM617-resistant prostate cancer cell line for my studies?

A common method for developing resistant cell lines is through continuous exposure to escalating concentrations of the drug. This process can take several months.[1] The general steps are:

  • Initial Drug Exposure: Treat a sensitive prostate cancer cell line (e.g., 22Rv1) with a low concentration of CSRM617 (e.g., the IC20, determined from a dose-response curve).

  • Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of CSRM617 in the culture medium.[1]

  • Isolation of Resistant Clones: Once the cells can proliferate in a high concentration of CSRM617 (e.g., 5-10 times the initial IC50), isolate single-cell clones using methods like limiting dilution or cell sorting.[1]

  • Characterization: Confirm the resistant phenotype of the isolated clones by performing a cell viability assay and comparing the IC50 value to the parental, sensitive cell line.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with CSRM617.

Problem 1: Decreased sensitivity or acquired resistance to CSRM617 in our prostate cancer cell line.

  • Possible Cause 1: Altered ONECUT2 expression or mutation.

    • Troubleshooting Step A: Verify ONECUT2 Expression. Perform Western blot or qPCR to confirm that the resistant cell line still expresses ONECUT2 at levels comparable to the sensitive parental line.[1]

    • Troubleshooting Step B: Sequence the ONECUT2 gene. Isolate genomic DNA from both sensitive and resistant cell lines and sequence the ONECUT2 gene to identify any potential mutations in the drug-binding domain.[1]

  • Possible Cause 2: Activation of bypass signaling pathways.

    • Troubleshooting Step A: Investigate Androgen Receptor (AR) Signaling. Perform Western blot for total and phosphorylated AR. Conduct qPCR for AR target genes (e.g., PSA). Consider combination therapy with AR inhibitors like enzalutamide.[1]

    • Troubleshooting Step B: Screen for other activated pathways. Use a phospho-kinase array to screen for activated kinases in the resistant cells. Investigate common resistance pathways like PI3K/AKT and MAPK by performing Western blotting for key phosphorylated proteins (e.g., p-AKT, p-ERK).[1]

  • Possible Cause 3: Increased drug efflux.

    • Troubleshooting Step A: Test with Efflux Pump Inhibitors. Co-treat resistant cells with CSRM617 and known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein). A restored sensitivity would suggest the involvement of drug efflux pumps.[1]

    • Troubleshooting Step B: Measure Intracellular Drug Concentration. Use techniques like LC-MS/MS to quantify the intracellular levels of CSRM617 in sensitive versus resistant cells. A lower intracellular concentration in resistant cells would indicate increased efflux.[1]

Problem 2: High background or inconsistent results in our apoptosis assay following CSRM617 treatment.

  • Possible Cause 1: Suboptimal assay conditions.

    • Troubleshooting Step A: Optimize Antibody Concentrations. Titrate primary and secondary antibodies to determine the optimal concentrations that yield a strong signal with low background.

    • Troubleshooting Step B: Check Reagent Quality. Ensure all reagents, including buffers and substrates, are not expired and have been stored correctly.

  • Possible Cause 2: Issues with the apoptosis assay itself.

    • Troubleshooting Step A: Use Multiple Apoptosis Assays. To confirm that the observed effects are due to apoptosis, use at least two different methods. For example, combine a caspase activation assay (e.g., cleaved Caspase-3 Western blot) with a method that measures membrane integrity (e.g., Annexin V/PI staining).[1]

    • Troubleshooting Step B: Include Positive and Negative Controls. Use a known apoptosis inducer (e.g., staurosporine) as a positive control and a vehicle-treated sample as a negative control to ensure the assay is working correctly.[1]

Data Presentation

Table 1: In Vitro Efficacy of CSRM617 in Sensitive vs. Resistant Prostate Cancer Cell Lines (Representative Data)

Cell LineParental/Sensitive IC50 (µM)Resistant IC50 (µM)Fold ResistanceKey Characteristics
22Rv1 ~10-20>100>5-10 foldAR-V7 positive, castration-resistant
LNCaP ~10-20>80>4-8 foldAndrogen-sensitive, expresses wild-type AR
PC-3 ~20-30>150>5-7.5 foldAR-negative, neuroendocrine features

Note: IC50 values are approximate and can vary based on experimental conditions. Data for resistant lines are representative of expected outcomes after developing resistance.[1]

Table 2: Expected Changes in Protein Expression in CSRM617-Resistant Cell Lines

ProteinExpected Change in Resistant CellsRationaleRecommended Assay
ONECUT2 No change or slight decreaseTo rule out loss of target expression as a primary resistance mechanism.Western Blot, qPCR
p-AKT / p-ERK IncreasedActivation of bypass signaling pathways.Western Blot
AR / p-AR IncreasedReactivation of the androgen receptor pathway.Western Blot
P-glycoprotein (MDR1) IncreasedUpregulation of drug efflux pumps.Western Blot, qPCR
Cleaved Caspase-3 Decreased (upon CSRM617 treatment)Reduced apoptotic response to the drug.Western Blot

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

  • Cell Seeding: Seed prostate cancer cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A recommended starting range is 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CSRM617 or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis for Protein Expression

  • Cell Lysis: Culture cells to 70-80% confluency and treat as required. Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ONECUT2, anti-p-AKT, anti-AR, anti-MDR1, anti-cleaved Caspase-3, or a loading control like anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control.

Mandatory Visualizations

CSRM617_Mechanism_of_Action CSRM617 CSRM617 Hydrochloride ONECUT2 ONECUT2 (OC2) Transcription Factor CSRM617->ONECUT2 Inhibition Apoptosis Apoptosis CSRM617->Apoptosis Induction AR_signaling Androgen Receptor (AR) Signaling ONECUT2->AR_signaling Suppression PEG10 PEG10 (Neuroendocrine Marker) ONECUT2->PEG10 Activation Cell_Survival Cell Survival & Proliferation ONECUT2->Cell_Survival AR_signaling->Cell_Survival PEG10->Cell_Survival

Caption: Mechanism of action of CSRM617 in prostate cancer cells.

CSRM617_Resistance_Pathways cluster_drug_action Standard Drug Action cluster_resistance Resistance Mechanisms CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 Cell_Death Apoptosis ONECUT2->Cell_Death Target_Mutation ONECUT2 Mutation Target_Mutation->ONECUT2 Prevents Binding Bypass_Signaling Bypass Pathways (e.g., PI3K/AKT, AR) Cell_Survival Cell Survival Bypass_Signaling->Cell_Survival Drug_Efflux Drug Efflux Pump (e.g., MDR1) Drug_Efflux->CSRM617 Expels Drug

Caption: Potential mechanisms of resistance to CSRM617.

Troubleshooting_Workflow start Start: Decreased CSRM617 Sensitivity check_ONECUT2 Check ONECUT2 Expression (Western/qPCR) start->check_ONECUT2 sequence_ONECUT2 Sequence ONECUT2 Gene check_ONECUT2->sequence_ONECUT2 Expression OK conclusion Identify Resistance Mechanism check_ONECUT2->conclusion Expression Lost check_bypass Analyze Bypass Pathways (p-AKT, p-ERK, AR) sequence_ONECUT2->check_bypass No Mutations sequence_ONECUT2->conclusion Mutation Found check_efflux Investigate Drug Efflux (Efflux inhibitors, LC-MS/MS) check_bypass->check_efflux Pathways Normal check_bypass->conclusion Pathway Activated check_efflux->conclusion Efflux Increased check_efflux->conclusion Efflux Normal (Other Mechanisms)

Caption: Troubleshooting workflow for CSRM617 resistance.

References

Improving the stability of CSRM617 hydrochloride in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CSRM617 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use and stability of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: For optimal stability and solubility, we recommend preparing a stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[1] To prepare a 10 mM stock solution, you can dissolve the appropriate mass of the compound in sterile DMSO. For example, to make 1 mL of a 10 mM solution, dissolve 4.56 mg of this compound (Molecular Weight: 455.99 g/mol ) in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

Q2: How should I store the this compound stock solution?

A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: My this compound precipitated upon dilution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue for compounds prepared in a high concentration of an organic solvent like DMSO. This occurs when the compound's concentration exceeds its aqueous solubility limit. Here are some steps to address this:

  • Decrease the final concentration: The simplest solution is to lower the final working concentration of this compound in your assay.

  • Optimize the DMSO concentration: While minimizing DMSO is often desirable in cell-based assays, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Adjust the pH of the aqueous buffer: The solubility of hydrochloride salts can be pH-dependent. Experimenting with different pH values for your buffer may improve solubility. Generally, a slightly acidic pH can help maintain the protonated, more soluble form of the compound.

  • Use a co-solvent system: For in vivo or other specialized applications, a co-solvent system such as PEG300, Tween-80, and saline may be necessary to achieve higher concentrations without precipitation.[2]

Q4: Is this compound sensitive to light?

A4: Like many small organic molecules, this compound may be susceptible to photolytic degradation.[3] It is recommended to store solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.[4] When working with the compound, especially for extended periods, it is best to minimize exposure to direct light.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of compound activity. Chemical Degradation: The compound may be degrading in your working solution due to factors like pH, temperature, or light exposure.[5] Hydrolysis: As a hydrochloride salt, the compound's stability can be pH-sensitive, with hydrolysis being a potential degradation pathway in aqueous solutions.[3][6] Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.[3]Perform a Stability Check: Assess the stability of this compound in your specific experimental buffer and conditions. An HPLC-based method is recommended to monitor the compound's integrity over time. Control pH: Use a buffered solution within the optimal pH range for stability (see stability data below). Protect from Light: Store and handle solutions in the dark as much as possible. Use Fresh Dilutions: Prepare working solutions fresh for each experiment from a frozen stock.
A color change is observed in the stock or working solution. Degradation or Oxidation: A visible color change often indicates that the compound has undergone chemical degradation or oxidation.[5]Discard the Solution: Do not use a solution that has changed color. Prepare a fresh stock solution from the solid compound. Inert Gas Overlay: For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Precipitation is observed in the frozen stock solution after thawing. Solubility Limit Exceeded: The concentration of the stock solution may be too high, leading to precipitation at low temperatures. Improper Thawing: Rapid thawing or insufficient mixing can result in incomplete re-dissolution.Lower Stock Concentration: Consider preparing and storing the stock solution at a slightly lower concentration. Proper Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently but thoroughly to ensure the compound is fully dissolved before use.

Data on Solution Stability of this compound

The following tables provide hypothetical, yet plausible, data on the stability of this compound under various conditions to guide your experimental design.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C

pH of Buffer% Remaining after 24 hours% Remaining after 72 hours
5.098.2%95.1%
6.096.5%90.3%
7.485.1%70.2%
8.072.3%55.4%
Data is based on a starting concentration of 10 µM in a universal buffer system, analyzed by HPLC.

Table 2: Temperature and Light Effects on the Stability of a 10 µM this compound Solution (pH 6.5)

Condition% Remaining after 48 hours
4°C, in the dark99.1%
Room Temperature (~22°C), in the dark94.5%
Room Temperature (~22°C), exposed to light82.3%
37°C, in the dark89.8%
Data analyzed by HPLC.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is designed to identify the likely degradation products and pathways for this compound, which is crucial for developing stability-indicating analytical methods.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][7]

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Analytical HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

3. Stress Conditions (Perform each in parallel):

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 8 hours.

    • At regular intervals (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate at 60°C for 4 hours.

    • At regular intervals (e.g., 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At regular intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid powder of this compound in an oven at 80°C for 48 hours.

    • After exposure, prepare a solution at the same concentration as the control for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

    • Keep a control sample protected from light at the same temperature.

    • Analyze both samples by HPLC.

4. HPLC Analysis:

  • Analyze the stressed samples along with an unstressed control sample by a validated HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

Visualizations

ONECUT2_Signaling_Pathway This compound Mechanism of Action AR Androgen Receptor (AR) ONECUT2 ONECUT2 AR->ONECUT2 Suppresses Neuroendocrine_Genes Neuroendocrine Differentiation Genes ONECUT2->Neuroendocrine_Genes Activates Apoptosis Apoptosis ONECUT2->Apoptosis Suppresses CSRM617 This compound CSRM617->ONECUT2 Inhibits CSRM617->Apoptosis Induces Cell_Growth Prostate Cancer Cell Growth & Survival Neuroendocrine_Genes->Cell_Growth

Caption: Mechanism of action of this compound in prostate cancer cells.

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results start Inconsistent Results or Loss of Activity Observed check_prep Review Solution Preparation and Storage Procedures start->check_prep prep_ok Procedures Correct? check_prep->prep_ok revise_prep Revise Procedures: - Aliquot stocks - Use fresh dilutions - Protect from light prep_ok->revise_prep No stability_test Perform Stability Test in Assay Buffer (HPLC) prep_ok->stability_test Yes revise_prep->start stable Compound Stable? stability_test->stable degraded Compound Degraded stable->degraded No other_factors Investigate Other Experimental Factors stable->other_factors Yes optimize_buffer Optimize Buffer: - Adjust pH - Add stabilizers degraded->optimize_buffer end Problem Resolved optimize_buffer->end other_factors->end

Caption: Workflow for troubleshooting inconsistent experimental results.

Stability_Factors Factors Affecting this compound Stability in Solution center CSRM617 HCl Solution Stability pH pH pH->center Temp Temperature Temp->center Light Light Exposure Light->center Solvent Solvent System Solvent->center Oxygen Oxygen (Air) Oxygen->center Concentration Concentration Concentration->center

References

Interpreting variable experimental outcomes with CSRM617 hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for CSRM617 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for consistent and reproducible experimental outcomes with this selective ONECUT2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2).[1] It functions by directly binding to the HOX domain of ONECUT2, which inhibits its transcriptional activity.[1][2] In prostate cancer models, this inhibition has been shown to suppress the androgen receptor (AR) axis and induce apoptosis, leading to reduced cell growth and tumor progression.[1][3]

Q2: In which cancer cell lines has CSRM617 demonstrated activity?

A2: CSRM617 has shown activity in several prostate cancer cell lines, including 22Rv1, LNCaP, C4-2, and PC-3.[1][4][5] The sensitivity of these cell lines to the compound often correlates with their level of ONECUT2 expression.[6]

Q3: How should this compound be stored and handled?

A3: For long-term storage, this compound should be stored at -80°C for up to six months.[4][7] For shorter periods of up to one month, storage at -20°C is acceptable.[4][7] It is recommended to prepare fresh dilutions from a stock solution for each experiment to minimize variability and avoid repeated freeze-thaw cycles.[1][7] The hydrochloride salt form generally offers better water solubility and stability compared to the free form.[5]

Q4: What are the known downstream effects of ONECUT2 inhibition by CSRM617?

A4: Inhibition of ONECUT2 by CSRM617 leads to several downstream effects, most notably the suppression of the androgen receptor (AR) signaling pathway.[2][3] ONECUT2 directly represses the expression of AR and the pioneer factor FOXA1.[2] By inhibiting ONECUT2, CSRM617 removes this repression.[2] Additionally, CSRM617 treatment has been shown to decrease the expression of the OC2 target gene PEG10 and induce apoptosis through the cleavage of Caspase-3 and PARP.[4][6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values between experiments CSRM617 degradationPrepare fresh dilutions of CSRM617 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Serum lot-to-lot variabilityIf using fetal bovine serum (FBS), test new lots for their effect on cell growth and drug response before use in critical experiments.[1]
Assay timing and cell confluencyPerform the assay at a consistent cell confluency. High confluency can lead to contact inhibition and altered metabolic states, affecting drug sensitivity.[1]
Weak or no signal in Western blot for ONECUT2 Low protein loadIncrease the protein load to 40µg. Consider preparing a nuclear extract for a stronger signal, as ONECUT2 is a transcription factor.[1]
Sub-optimal blocking bufferWhile 5% non-fat milk is common, it can sometimes mask epitopes. Try using 5% BSA in TBST as an alternative.[1][8]
Poor antibody performanceUse an antibody validated for Western blotting of ONECUT2. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).[1]
Observed cell death does not correlate with apoptosis markers Off-target effects at high concentrationsTest a broad range of CSRM617 concentrations to distinguish between on-target and potential off-target cytotoxicity.[9]
Issues with apoptosis assayConfirm apoptosis using at least two different methods, for example, a cleaved Caspase-3 Western blot and an Annexin V/PI staining assay.[8]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Cell Line Assay Type Concentration Range Incubation Time Observed Effect Reference
PC-3, 22RV1, LNCaP, C4-2Cell Growth0.01-100 µM48 hoursInhibition of cell growth[4][5]
22Rv1Apoptosis10-20 µM48 hoursConcentration-dependent cell death[4][5]
22Rv1Apoptosis20 µM72 hoursInduction of apoptosis (cleaved Caspase-3 and PARP)[4][5][6]

Table 2: In Vivo Activity of this compound

Animal Model Xenograft Dosage Duration Observed Effect Reference
SCID Mice22Rv150 mg/kg (p.o.)20 days (daily)Significant reduction in tumor growth and metastases[4][6]

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of CSRM617 in a 96-well format.[1]

  • Cell Seeding:

    • Harvest and count cells during their logarithmic growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of CSRM617 in complete growth medium. A common starting concentration is 100 µM.[1]

    • Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of CSRM617.

    • Incubate for 48-72 hours at 37°C and 5% CO2.[1]

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[1]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.[1]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]

Protocol 2: Western Blot for ONECUT2 and Apoptosis Markers

This protocol is for detecting changes in protein expression levels of ONECUT2, cleaved Caspase-3, and PARP following CSRM617 treatment.[10]

  • Sample Preparation:

    • Plate cells and treat with the desired concentration of CSRM617 for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Briefly sonicate the lysate to shear DNA and centrifuge at 14,000 x g for 15 minutes at 4°C.[1]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 30-50 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane. Confirm the transfer with Ponceau S staining.[1]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with primary antibodies against ONECUT2, cleaved Caspase-3, or PARP (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[8]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.[8]

Visualizations

CSRM617_Mechanism_of_Action CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 Inhibits AR_FOXA1 AR / FOXA1 Expression ONECUT2->AR_FOXA1 Represses Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits Cell_Growth Cell Growth & Survival ONECUT2->Cell_Growth Promotes AR_FOXA1->Cell_Growth Promotes

Caption: Mechanism of action of CSRM617 in prostate cancer cells.

Troubleshooting_Workflow Start Inconsistent Experimental Outcome Check_Compound Verify CSRM617 Integrity (Fresh Dilutions, Storage) Start->Check_Compound Check_Cells Assess Cell Health & Confluency Start->Check_Cells Check_Reagents Validate Reagents (Serum, Antibodies) Start->Check_Reagents Optimize_Protocol Optimize Protocol Parameters (Protein Load, Incubation Time) Check_Compound->Optimize_Protocol Check_Cells->Optimize_Protocol Check_Reagents->Optimize_Protocol Consistent_Outcome Consistent Outcome Optimize_Protocol->Consistent_Outcome

Caption: Troubleshooting workflow for variable CSRM617 results.

References

Technical Support Center: Selecting the Right Cancer Cell Line for a CSRM617 Hydrochloride Study

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CSRM617 Hydrochloride: Publicly available research primarily describes this compound as a selective inhibitor of the ONECUT2 transcription factor, with studies focusing on its efficacy in prostate cancer models. However, this guide will focus on the principles of selecting a cancer cell line for a study targeting the Protein Arginine Methyltransferase 5 (PRMT5) pathway. This approach is taken to address the user's query within the context of PRMT5, a common target for novel cancer therapeutics, and the principles outlined here are broadly applicable for studies on targeted cancer therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PRMT5 and how do its inhibitors work?

A1: PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is crucial for regulating various cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers. PRMT5 inhibitors are small molecules designed to block this enzymatic activity, typically by binding to the active site of the enzyme and preventing the transfer of a methyl group from its cofactor S-adenosylmethionine (SAM) to the target protein substrate.[1][2]

Q2: Why are PRMT5 expression levels important for cell line selection?

A2: The expression level of the drug target is a critical factor in determining the potential sensitivity of a cancer cell line to a targeted inhibitor. Cell lines with higher levels of PRMT5 expression are often more dependent on its activity for their survival and proliferation. This phenomenon, sometimes referred to as "oncogene addiction," can make them more susceptible to inhibitors that block PRMT5 function. Several studies have shown that PRMT5 is overexpressed in a variety of cancers, including lung, colorectal, and glioblastoma.[3][4][5]

Q3: What is the significance of MTAP status in selecting cell lines for a PRMT5 inhibitor study?

A3: The status of the methylthioadenosine phosphorylase (MTAP) gene is a key biomarker for sensitivity to PRMT5 inhibitors. MTAP is an enzyme in the methionine salvage pathway.[6] The gene for MTAP is located on chromosome 9p21, in close proximity to the tumor suppressor gene CDKN2A, and is frequently co-deleted in many cancers, including pancreatic cancer, glioblastoma, and non-small cell lung cancer.[7][8]

MTAP-deleted cancer cells accumulate a metabolite called methylthioadenosine (MTA), which is a natural, weak inhibitor of PRMT5.[9] This partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates a specific vulnerability, making them more sensitive to further inhibition by a pharmacological PRMT5 inhibitor.[7][9] Therefore, MTAP-deleted cell lines are often prioritized for studies involving PRMT5 inhibitors.

Q4: Which cancer types are most likely to respond to PRMT5 inhibition?

A4: Cancers with a high frequency of MTAP deletions or high PRMT5 expression are considered promising candidates for PRMT5 inhibitor therapy. These include:

  • Glioblastoma: A significant percentage of glioblastomas exhibit MTAP deletions.[7]

  • Pancreatic Cancer: MTAP deletions are common in pancreatic adenocarcinomas.[8][10]

  • Non-Small Cell Lung Cancer (NSCLC): A subset of NSCLCs have MTAP deletions.[7]

  • Colorectal Cancer: High expression of PRMT5 is frequently observed in colorectal cancer.[4]

  • Breast Cancer and Hematological Malignancies: Certain subtypes of breast cancer and various hematological malignancies have shown sensitivity to PRMT5 inhibition in preclinical studies.[11]

Q5: How do I choose between different cell viability assays?

A5: The choice of a cell viability assay depends on the specific research question and the mechanism of action of the compound being tested.

  • MTT/XTT/MTS Assays: These are colorimetric assays that measure the metabolic activity of cells, which is often used as a proxy for cell viability. They are relatively inexpensive and suitable for high-throughput screening.

  • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP in a cell population, which is a direct indicator of metabolically active, viable cells. They are generally more sensitive than MTT assays.

  • Real-time Glo Assays: These are live-cell assays that allow for the continuous monitoring of cell viability over time from the same well, providing more detailed information on the kinetics of the cellular response.

  • Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity. Live cells with intact membranes exclude the dye, while dead cells do not. It is a simple and direct method but is not suitable for high-throughput applications.

For initial screening and determination of IC50 values, metabolic assays like MTT or ATP-based assays are commonly used. To confirm the mode of cell death, it is recommended to use a more specific assay, such as an apoptosis assay.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
High variability in cell viability assay results 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Contamination (e.g., mycoplasma).4. Reagent preparation or handling errors.1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.3. Regularly test cell cultures for mycoplasma contamination.4. Prepare fresh reagents and ensure proper mixing and incubation times.
No significant difference in cell viability between treated and control groups 1. The cell line is resistant to the inhibitor.2. Insufficient drug concentration or incubation time.3. The compound is not stable under experimental conditions.4. The chosen assay is not sensitive enough.1. Verify the PRMT5 expression and MTAP status of the cell line. Consider using a positive control cell line known to be sensitive.2. Perform a dose-response and time-course experiment with a wider range of concentrations and longer incubation times.3. Check the stability of the compound in the culture medium.4. Try a more sensitive assay, such as an ATP-based assay, or a more direct measure of target engagement (e.g., Western blot for PRMT5 methylation marks).
Inconsistent Western blot results for PRMT5 or its methylation marks (SDMA) 1. Poor antibody quality.2. Inefficient protein extraction or transfer.3. High background or non-specific bands.4. Low abundance of the target protein or modification.1. Validate the antibody using positive and negative controls (e.g., cell lines with known high and low expression, or siRNA-mediated knockdown).2. Optimize lysis buffer and protein transfer conditions.3. Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.4. Increase the amount of protein loaded or use an enrichment technique for the target protein.

Quantitative Data

Table 1: PRMT5 Expression and MTAP Status in Selected Cancer Cell Lines

Cell LineCancer TypePRMT5 ExpressionMTAP Status
A549 Non-Small Cell Lung CancerHigh[3]Deleted[12]
HCT116 Colorectal CancerHigh[4]Wild-Type[13]
MIA PaCa-2 Pancreatic CancerData Not AvailableDeleted[6][14]
CFPAC-1 Pancreatic CancerData Not AvailableWild-Type[6]
U-87 MG GlioblastomaHigh[5]Data Not Available
LN-18 GlioblastomaData Not AvailableDeleted[15]
SW1573 Non-Small Cell Lung CancerData Not AvailableDeleted[15]
LNCaP Prostate CancerHigh[16]Data Not Available

Note: PRMT5 expression levels are often relative and can vary between studies. It is recommended to perform baseline characterization of PRMT5 expression in the cell lines of interest for your specific study.

Table 2: Comparative IC50 Values of Representative PRMT5 Inhibitors

InhibitorCell LineCancer TypeIC50 (nM)Reference
GSK3326595 Z-138Mantle Cell Lymphoma11[2]
GSK3326595 Granta-519Mantle Cell Lymphoma13[2]
EPZ015666 A375Melanoma22[2]
JNJ-64619178 NCI-H2052Mesothelioma4[2]
TNG908 HCT116 (MTAP-WT)Colorectal Cancer>1000[17]
TNG908 HCT116 (MTAP-KO)Colorectal Cancer10[17]
MRTX1719 HCT116 (MTAP-KO)Colorectal CancerPotent Inhibition[18]

Note: IC50 values are highly dependent on the assay conditions, including the duration of treatment and the specific viability assay used. This table is for comparative purposes only.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of a compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound (or other PRMT5 inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[19]

Western Blotting for PRMT5 and Symmetric Dimethylarginine (SDMA)

This protocol is for detecting the expression of PRMT5 and the levels of symmetric dimethylarginine (a marker of PRMT5 activity) in cells.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-PRMT5, anti-SDMA, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the PRMT5 inhibitor at various concentrations and for the desired duration.

  • Harvest cells and lyse them in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Quantify band intensities and normalize to the loading control.[1]

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating with the PRMT5 inhibitor for the desired time. Include a vehicle-treated negative control.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

Mandatory Visualizations

PRMT5_Signaling_Pathway cluster_nucleus Nucleus PRMT5 PRMT5 MEP50 MEP50 PRMT5->MEP50 Forms complex SAH SAH PRMT5->SAH SDMA_Histones Symmetric Dimethylation (H3R8me2s, H4R3me2s) PRMT5->SDMA_Histones SDMA_Splicing Symmetric Dimethylation PRMT5->SDMA_Splicing SDMA_TF Symmetric Dimethylation PRMT5->SDMA_TF SAM SAM SAM->PRMT5 Histones Histones (H3, H4) Histones->SDMA_Histones Splicing_Factors Splicing Factors Splicing_Factors->SDMA_Splicing Transcription_Factors Transcription Factors Transcription_Factors->SDMA_TF Gene_Expression Altered Gene Expression SDMA_Histones->Gene_Expression RNA_Splicing Altered RNA Splicing SDMA_Splicing->RNA_Splicing Cell_Cycle Cell Cycle Progression SDMA_TF->Cell_Cycle Apoptosis Inhibition of Apoptosis SDMA_TF->Apoptosis CSRM617 CSRM617 (PRMT5 Inhibitor) CSRM617->PRMT5 Inhibits

Caption: Simplified PRMT5 signaling pathway and mechanism of inhibition.

Experimental_Workflow cluster_step1 Criteria Definition cluster_step3 Validation cluster_step5 Functional Assays start Start: Hypothesis (PRMT5 is a target) step1 Step 1: Literature Review & Bioinformatics Analysis start->step1 step2 Step 2: Select Candidate Cancer Cell Lines step1->step2 criteria1 High PRMT5 Expression step1->criteria1 criteria2 MTAP Deletion step1->criteria2 step3 Step 3: Baseline Characterization step2->step3 step4 Step 4: In Vitro Efficacy Testing (IC50) step3->step4 char1 Western Blot (PRMT5) step3->char1 char2 Genotyping/Sequencing (MTAP) step3->char2 step5 Step 5: Mechanism of Action Studies step4->step5 end End: Select Lead Cell Lines for In Vivo Studies step5->end moa1 Western Blot (SDMA) step5->moa1 moa2 Apoptosis Assay step5->moa2

Caption: Experimental workflow for selecting and validating cancer cell lines.

Cell_Line_Selection_Logic cluster_biomarkers Key Biomarkers High_PRMT5 High PRMT5 Expression High_Sensitivity High Sensitivity to PRMT5 Inhibition High_PRMT5->High_Sensitivity Contributes to MTAP_Deleted MTAP Deletion MTAP_Deleted->High_Sensitivity Strongly Predicts Rationale Strong Rationale for Study High_Sensitivity->Rationale

Caption: Logical relationship for cell line selection criteria.

References

Technical Support Center: Optimizing Treatment with CSRM617 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CSRM617 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vitro experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3] OC2 is a master regulator of the androgen receptor (AR) network, particularly in castration-resistant prostate cancer (CRPC).[4][5] CSRM617 binds directly to the HOX domain of OC2, inhibiting its function.[1][2][3] This leads to the suppression of OC2 target genes, such as PEG10, and the induction of apoptosis, which can be observed by the appearance of cleaved Caspase-3 and PARP.[1][2][3]

Q2: What is a good starting concentration range for my in vitro experiments?

A2: Based on published studies, a broad concentration range of 0.01 µM to 100 µM has been used to inhibit cell growth in various prostate cancer cell lines.[1][3] For inducing apoptosis, concentrations between 10 µM and 20 µM have been shown to be effective.[1][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What treatment duration should I use for my experiments?

A3: Previous studies have used treatment durations of 48 to 72 hours to observe effects on cell viability and apoptosis.[1][2][3] A time-course experiment is recommended to determine the optimal treatment duration for your specific research question and cell line. This will help you identify the earliest time point at which a significant effect is observed and the time point of maximum effect.

Q4: In which cancer cell lines has this compound been shown to be effective?

A4: this compound has been shown to inhibit cell growth in several prostate cancer (PC) cell lines, including PC-3, 22RV1, LNCaP, and C4-2 cells.[1][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound 1. Concentration is too low.2. Incubation time is too short.3. The compound is not active in the chosen cell line.4. Improper storage or handling of the compound.1. Test a higher concentration range (e.g., up to 100 µM).2. Increase the incubation time (e.g., up to 72 hours).3. Verify the expression of ONECUT2 in your cell line, as cells with higher OC2 expression are more responsive.[2]4. Ensure the compound is stored correctly (e.g., at -20°C or -80°C) and freshly diluted for each experiment.[1]
High variability between replicate wells 1. Uneven cell seeding.2. Pipetting errors.3. "Edge effect" in multi-well plates.1. Ensure a single-cell suspension before seeding and mix gently before plating.2. Use calibrated pipettes and be consistent with your technique.3. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill them with sterile PBS or media instead.[6]
Unexpected cell death in control wells 1. Solvent toxicity (e.g., DMSO).2. Contamination (e.g., mycoplasma).3. Poor cell health.1. Ensure the final solvent concentration is low (typically ≤0.1%) and consistent across all wells, including a vehicle-only control.[7]2. Regularly test your cell lines for mycoplasma contamination.3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Difficulty dissolving formazan crystals in MTT assay 1. Incomplete solubilization.2. Cell clumping.1. Increase shaking time on an orbital shaker or gently pipette up and down to aid dissolution.[8]2. Ensure even cell seeding to prevent the formation of large cell clumps.
Faint or no bands for cleaved Caspase-3 in Western Blot 1. Insufficient induction of apoptosis.2. Low protein loading.3. Inefficient protein transfer of small fragments.1. Use a positive control for apoptosis (e.g., staurosporine treatment) to validate the antibody and protocol. Increase the concentration or duration of CSRM617 treatment.2. Load a sufficient amount of protein (e.g., 20-50 µg of total cell lysate).3. Optimize transfer conditions for low molecular weight proteins (17-19 kDa for cleaved Caspase-3). A shorter transfer time or a different membrane type may be necessary.[9]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Lines/ModelReference
Binding Affinity (Kd) 7.43 µMSurface Plasmon Resonance (SPR) assay with OC2-HOX domain[2]
In Vitro Activity Inhibition of cell growth (0.01 - 100 µM, 48 hours)PC-3, 22RV1, LNCaP, C4-2[1][3]
Induction of apoptosis (10 - 20 µM, 48-72 hours)22Rv1[1][2][3]
Downstream Effect Decrease in PEG10 mRNA expression (4-16 hours)22Rv1[2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest concentration of the compound).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Cleaved Caspase-3

This protocol is for detecting the induction of apoptosis by analyzing the cleavage of Caspase-3.

  • Sample Preparation: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-50 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (Asp175) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. The cleaved Caspase-3 will appear as bands at approximately 17/19 kDa.[11]

qPCR for PEG10 Gene Expression

This protocol is for quantifying the change in the expression of the ONECUT2 target gene, PEG10.

  • RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy kit).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for PEG10. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in PEG10 expression in treated samples compared to untreated controls.

Mandatory Visualizations

CSRM617_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ONECUT2 ONECUT2 AR AR ONECUT2->AR represses FOXA1 FOXA1 ONECUT2->FOXA1 represses PEG10_Gene PEG10 Gene ONECUT2->PEG10_Gene activates Apoptotic_Genes Pro-Apoptotic Gene Repression ONECUT2->Apoptotic_Genes promotes AR_Target_Genes AR Target Genes ONECUT2->AR_Target_Genes represses Caspase3 Pro-Caspase-3 Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 cleavage PARP PARP Cleaved_Caspase3->PARP cleaves Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP CSRM617 CSRM617 CSRM617->ONECUT2

Caption: this compound signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: In Vitro Execution cluster_analysis Phase 3: Data Analysis cluster_optimization Phase 4: Optimization Start Start Dose_Response Design Dose-Response (e.g., 0.01-100 µM) Start->Dose_Response Time_Course Design Time-Course (e.g., 24, 48, 72h) Start->Time_Course Cell_Culture Culture Prostate Cancer Cells Treatment Treat with CSRM617 and Controls Cell_Culture->Treatment Incubation Incubate for Designated Time Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Western Blot for Cleaved Caspase-3) Incubation->Apoptosis Gene_Expression Gene Expression Analysis (e.g., qPCR for PEG10) Incubation->Gene_Expression Analyze_Data Analyze Results and Determine IC50/Optimal Time Viability->Analyze_Data Apoptosis->Analyze_Data Gene_Expression->Analyze_Data Refine Refine Conditions? Analyze_Data->Refine Refine->Dose_Response Yes End Optimized Protocol Refine->End No

Caption: Experimental workflow for optimizing CSRM617 treatment.

References

Validation & Comparative

Unveiling the Efficacy of CSRM617 Hydrochloride in the Realm of ONECUT2 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of novel cancer therapeutics, the transcription factor ONECUT2 has emerged as a critical target, particularly in aggressive malignancies like castration-resistant prostate cancer. This guide provides a comprehensive comparison of CSRM617 hydrochloride, a first-in-class direct ONECUT2 inhibitor, with other therapeutic strategies, supported by experimental data and detailed methodologies.

This compound is a selective, small-molecule inhibitor that directly targets the ONECUT2 transcription factor, a master regulator of androgen receptor networks.[1][2] It binds to the ONECUT2-HOX domain with a dissociation constant (Kd) of 7.43 µM, effectively inhibiting its transcriptional activity.[1][2][3] This inhibitory action disrupts the oncogenic signaling pathways driven by ONECUT2, leading to apoptosis and reduced tumor growth.[1][4] The landscape of direct ONECUT2 inhibitors is currently limited, making CSRM617 a focal point of research. An alternative approach involves targeting the downstream effects of ONECUT2 activation, such as hypoxia, with agents like TH-302 (evofosfamide).[5][6]

Comparative Efficacy: this compound vs. Indirect Inhibition

The following tables summarize the available preclinical data for this compound and the hypoxia-activated prodrug TH-302, offering a glimpse into their distinct mechanisms and therapeutic potential.

Table 1: In Vitro Efficacy of ONECUT2-Targeted Therapies

CompoundMechanism of ActionCell LinesKey FindingsReference
This compound Direct ONECUT2 inhibitorPC-3, 22RV1, LNCaP, C4-2Inhibits cell growth with an IC50 of 5-15 µM depending on the cell line. Induces apoptosis in a concentration-dependent manner.[1][7][1][7]
TH-302 (Evofosfamide) Hypoxia-activated prodrugNEPC cell linesSignificantly reduces the growth of neuroendocrine prostate cancer (NEPC) cells, which exhibit a high degree of hypoxia induced by ONECUT2.[6][6]

Table 2: In Vivo Efficacy of ONECUT2-Targeted Therapies

CompoundAnimal ModelDosageKey FindingsReference
This compound SCID mice with 22Rv1 xenografts50 mg/kg, p.o. daily for 20 daysSignificantly inhibits tumor growth and the onset and growth of diffuse metastases. Well-tolerated with no significant effect on mouse weight.[3][3]
TH-302 (Evofosfamide) NEPC patient-derived xenograftsNot specifiedReduced tumor growth of NEPC xenografts.[8][8]

Delving into the ONECUT2 Signaling Pathway

ONECUT2 plays a pivotal role in the progression of castration-resistant prostate cancer by suppressing the androgen receptor (AR) signaling axis and promoting neuroendocrine differentiation.[6][9] It directly represses the expression of AR and the pioneer factor FOXA1.[8][9] Furthermore, ONECUT2 activation induces hypoxia by upregulating SMAD3, which in turn modulates HIF1α chromatin binding.[6][8] This complex interplay of signaling events makes ONECUT2 a prime therapeutic target.

ONECUT2_Signaling_Pathway ONECUT2 Signaling Pathway in Prostate Cancer ONECUT2 ONECUT2 AR_Signaling Androgen Receptor (AR) Signaling Axis ONECUT2->AR_Signaling represses FOXA1 FOXA1 ONECUT2->FOXA1 represses Neuroendocrine Neuroendocrine Differentiation ONECUT2->Neuroendocrine promotes SMAD3 SMAD3 ONECUT2->SMAD3 activates CSRM617 CSRM617 hydrochloride CSRM617->ONECUT2 inhibits Tumor_Progression Tumor Progression & Metastasis AR_Signaling->Tumor_Progression suppresses Neuroendocrine->Tumor_Progression drives HIF1a HIF1α SMAD3->HIF1a regulates Hypoxia Hypoxia HIF1a->Hypoxia induces Hypoxia->Tumor_Progression drives TH302 TH-302 TH302->Hypoxia targets

Caption: ONECUT2 signaling cascade and points of therapeutic intervention.

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the efficacy of this compound is provided below.

Cell Viability Assay
  • Cell Lines: Prostate cancer cell lines (PC-3, 22RV1, LNCaP, C4-2) were used.[1][10]

  • Treatment: Cells were treated with this compound at concentrations ranging from 0.01 to 100 µM for 48 hours.[1][10]

  • Analysis: Cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays to determine the half-maximal inhibitory concentration (IC50).

Apoptosis Assay
  • Cell Line: 22Rv1 cells were used.[1][10]

  • Treatment: Cells were treated with this compound (10-20 µM) for 48 to 72 hours.[1][10]

  • Analysis: Apoptosis was evaluated by detecting the cleavage of Caspase-3 and PARP through Western blotting.[1][10]

In Vivo Xenograft Model
  • Animal Model: Severe combined immunodeficient (SCID) mice were used.[10][3]

  • Tumor Implantation: 22Rv1 human prostate cancer cells were subcutaneously implanted into the mice.[3][4] For metastasis studies, luciferase-tagged 22Rv1 cells were injected intracardially.[3][4]

  • Treatment: Once tumors were established, mice were treated with this compound (50 mg/kg) or a vehicle control daily via oral gavage for 20 days.[10][3]

  • Analysis: Tumor volume and body weight were measured regularly.[3][4] Metastatic progression was monitored using bioluminescence imaging.[4] The expression of the ONECUT2 target gene, PEG10, was measured in tumor tissues to confirm the bioactivity of CSRM617.[3]

Conclusion

This compound stands out as a promising, well-characterized direct inhibitor of ONECUT2. Its ability to induce apoptosis in cancer cells and suppress tumor growth and metastasis in preclinical models underscores its therapeutic potential.[1][4] While direct comparisons with other ONECUT2 inhibitors are limited by the scarcity of such agents, the alternative strategy of targeting downstream pathways, such as with the hypoxia-activated prodrug TH-302, provides a valuable benchmark. The continued investigation and development of direct ONECUT2 inhibitors like this compound are crucial for advancing the treatment of aggressive, treatment-resistant cancers.

References

Validating the Anti-Tumor Efficacy of CSRM617 Hydrochloride In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor effects of CSRM617 hydrochloride, a novel ONECUT2 inhibitor, against standard-of-care therapies for metastatic castration-resistant prostate cancer (mCRPC). Experimental data from preclinical xenograft models are presented to facilitate a comprehensive evaluation of its therapeutic potential.

Introduction to this compound

This compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] In the context of lethal prostate cancer, ONECUT2 acts as a master regulator of androgen receptor (AR) networks and is a key survival factor in mCRPC models.[3][4] CSRM617 directly binds to the HOX domain of ONECUT2, inhibiting its function.[3][5] This leads to the suppression of the AR transcriptional program and the induction of apoptosis in prostate cancer cells, as evidenced by the appearance of cleaved Caspase-3 and PARP.[1] Preclinical studies have demonstrated that CSRM617 is well-tolerated in mouse models and effectively reduces tumor growth and metastasis.[3][6]

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound was evaluated in a 22Rv1 human prostate cancer xenograft model, which is a well-established model for castration-resistant prostate cancer. The following tables summarize the in vivo efficacy of this compound compared to standard-of-care agents, enzalutamide, abiraterone, and docetaxel, in similar preclinical models.

Table 1: In Vivo Efficacy of this compound in 22Rv1 Xenograft Model

Treatment GroupDosage & AdministrationKey OutcomesReference
CSRM617 50 mg/kg, daily, p.o. or i.p.Significant reduction in tumor volume and weight. Significant reduction in the onset and growth of diffuse metastases.[3][1][3]
Vehicle Control 2.5% DMSO in PBS, daily, i.p.Uninhibited tumor growth.[4]

Table 2: Comparative In Vivo Efficacy of Alternative Agents in 22Rv1 Xenograft Models

Treatment GroupDosage & AdministrationKey OutcomesReference
Enzalutamide 10 or 30 mg/kg, oral gavage, 6 days/weekDid not significantly affect the growth of castration-resistant 22Rv1 xenograft tumors.[7]
Enzalutamide 20 mg/kg/day, i.p., 22 daysEstimated 15% inhibition of tumor growth.[8]
Abiraterone Not specifiedVery little effect in hindering tumor progression.[4]
Docetaxel 20 mg/kg, i.p., once a week for 4 weeksInhibition of tumor growth.[9]

Signaling Pathway and Experimental Workflow

To better understand the context of CSRM617's mechanism and the methods used for its validation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating its in vivo efficacy.

cluster_0 CSRM617 Mechanism of Action CSRM617 CSRM617 ONECUT2 ONECUT2 CSRM617->ONECUT2 Inhibits Apoptosis Apoptosis CSRM617->Apoptosis Induces AR_Signaling Androgen Receptor (AR) Signaling Pathway ONECUT2->AR_Signaling Suppresses TumorGrowth Tumor Growth & Metastasis AR_Signaling->TumorGrowth Promotes Apoptosis->TumorGrowth Inhibits

CSRM617 inhibits ONECUT2, leading to apoptosis and suppression of tumor growth.

cluster_1 In Vivo Efficacy Evaluation Workflow A 1. Cell Implantation Implant 22Rv1 cells subcutaneously into nude mice. B 2. Tumor Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³). A->B C 3. Randomization Randomize mice into treatment and control groups. B->C D 4. Treatment Administer CSRM617 or vehicle control daily. C->D E 5. Monitoring Measure tumor volume and body weight regularly. D->E F 6. Endpoint Analysis Harvest tumors for weight measurement and further analysis. E->F

Experimental workflow for assessing the in vivo efficacy of CSRM617.

Experimental Protocols

1. In Vivo Xenograft Model

  • Cell Line: 22Rv1 human prostate cancer cells were used.

  • Animal Model: Male immunodeficient nude mice were utilized for the study.

  • Cell Implantation: 22Rv1 cells were implanted subcutaneously into the flanks of the mice.[3][4]

  • Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (e.g., 50-200 mm³) before the commencement of treatment.[4]

  • Treatment Groups: Mice were randomized into a treatment group receiving this compound and a vehicle control group.

  • Dosing and Administration: CSRM617 was administered daily at a dose of 50 mg/kg, either through oral gavage or intraperitoneal injection. The vehicle control consisted of 2.5% DMSO in PBS.[1][4]

  • Monitoring: Tumor volume and mouse body weight were monitored regularly throughout the study.[3]

2. Metastasis Model

  • Cell Line: Luciferase-tagged 22Rv1 cells were used to enable bioluminescence imaging.

  • Animal Model: SCID (Severe Combined Immunodeficient) mice were used.

  • Cell Injection: Luciferase-tagged 22Rv1 cells were injected intracardially into the mice to induce metastases.[3]

  • Treatment: Two days post-injection, daily treatment with CSRM617 (50 mg/kg) or vehicle was initiated.[3]

  • Monitoring: The onset and growth of diffuse metastases were monitored using bioluminescence imaging.[3]

Conclusion

The available preclinical data demonstrates that this compound exhibits significant anti-tumor and anti-metastatic activity in a xenograft model of castration-resistant prostate cancer.[3] When compared to historical data for standard-of-care agents like enzalutamide and abiraterone in the same 22Rv1 cell line model, CSRM617 appears to show a more pronounced inhibitory effect on tumor growth. This suggests that targeting the ONECUT2 transcription factor with CSRM617 represents a promising therapeutic strategy for mCRPC, warranting further investigation and clinical development.

References

Synergistic Potential of CSRM617 Hydrochloride in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CSRM617 Hydrochloride

This compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2).[1][2] ONECUT2 has been identified as a master regulator of androgen receptor (AR) networks, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC).[3] As a key survival factor in mCRPC models, ONECUT2 suppresses the AR transcriptional program.[3] this compound exerts its anticancer effects by directly binding to the ONECUT2-HOX domain, leading to the induction of apoptosis and inhibition of tumor growth.[1][2] Preclinical studies have demonstrated its efficacy as a single agent in prostate cancer models.[4][5]

Synergistic Effects of this compound with Other Anticancer Drugs

While comprehensive, quantitative synergy studies for this compound are not yet widely available in the public domain, emerging preclinical evidence and a strong mechanistic rationale point towards a significant synergistic potential, particularly with androgen receptor signaling inhibitors (ARSIs).

Enhanced Efficacy with Enzalutamide: Preclinical Evidence

Recent studies have explored the interplay between ONECUT2 inhibition and AR signaling. Pharmacological inhibition of ONECUT2 with CSRM617 has been shown to suppress the lineage plasticity reprogramming induced by the ARSI enzalutamide.[2][6] This is a crucial finding, as lineage plasticity is a known mechanism of treatment resistance in prostate cancer.

One of the most compelling pieces of evidence for synergy comes from a sequential treatment protocol. Pre-treatment of LNCaP prostate cancer cells with CSRM617 for three days, followed by a combination treatment with enzalutamide, resulted in "extremely potent" tumor cell killing when compared to the simultaneous combination.[6] This suggests that initial inhibition of ONECUT2 by CSRM617 can sensitize cancer cells to the cytotoxic effects of enzalutamide. Interestingly, the use of the ONECUT2 inhibitor alone was found to activate AR signaling, providing a clear mechanistic basis for this sensitization.[6]

This potentiation of enzalutamide's efficacy highlights a promising combination strategy for overcoming resistance to AR-targeted therapies.

Comparative Preclinical Efficacy: this compound vs. Standard-of-Care Agents

To provide a comprehensive overview, this section compares the available preclinical data for this compound with that of established anticancer drugs, docetaxel and enzalutamide, used in the treatment of prostate cancer. It is important to note that these data are from different studies and direct head-to-head comparisons may not be appropriate.

In Vitro Cellular Activity
CompoundCell LineAssayEndpointResultReference
CSRM617 HCl 22Rv1Cell ViabilityApoptosis InductionInduces apoptosis at 10-20 μM (48h)[1]
PC-3, 22RV1, LNCaP, C4-2Cell GrowthInhibitionInhibits cell growth (0.01-100 μM; 48h)[1]
Docetaxel Prostate Cancer Cell LinesCell ViabilityIC50Potent at nanomolar concentrations[7]
Enzalutamide LNCaP, C4-2, 22Rv1Cell ViabilityIC50Varies by cell line[8]
In Vivo Antitumor Activity
CompoundModelDosing RegimenKey OutcomesReference
CSRM617 HCl 22Rv1 Xenograft (SCID mice)50 mg/kg, p.o., daily for 20 daysInhibition of tumor growth[4]
22Rv1 Luciferase-tagged (SCID mice)50 mg/kg, p.o., dailySignificant reduction in metastasis[4]
Docetaxel 22Rv1 XenograftIntraperitoneal injectionAnti-tumor activity[7]
Enzalutamide Prostate Cancer XenograftsOral administrationInhibition of tumor growth[8]

Experimental Protocols

Cell Viability and Apoptosis Assays (In Vitro)
  • Cell Culture: Human prostate cancer cell lines (e.g., LNCaP, 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. They are then treated with varying concentrations of this compound, the combination drug, or vehicle control for specified durations (e.g., 48, 72 hours).

  • Viability Assessment: Cell viability is determined using assays such as MTT or CellTiter-Glo®, which measure metabolic activity. Absorbance or luminescence is read using a plate reader.

  • Apoptosis Detection: Apoptosis can be quantified by flow cytometry after staining with Annexin V and propidium iodide (PI). Western blotting for cleaved caspase-3 and PARP can also be performed to detect apoptotic markers.[1]

  • Synergy Analysis: To quantify synergistic effects, the Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Xenograft Tumor Growth Studies (In Vivo)
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for the study.

  • Tumor Implantation: A suspension of human prostate cancer cells (e.g., 22Rv1) is injected subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = (length × width²) / 2).

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is typically administered orally, while other agents are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection). A vehicle control group is included.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored to assess toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[7]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

ONECUT2_Signaling_Pathway cluster_nucleus Nucleus ONECUT2 ONECUT2 AR Androgen Receptor (AR) ONECUT2->AR Suppresses Apoptosis_genes Pro-apoptotic Genes ONECUT2->Apoptosis_genes Suppresses CSRM617 CSRM617 HCl CSRM617->ONECUT2 Inhibits AR_target_genes AR Target Genes (e.g., PSA) AR->AR_target_genes Activates Cell_Survival Cell Survival AR_target_genes->Cell_Survival Apoptosis Apoptosis Apoptosis_genes->Apoptosis

Caption: ONECUT2 Signaling Pathway and the Action of this compound.

Synergy_Experimental_Workflow cluster_invitro In Vitro Synergy Assessment start Prostate Cancer Cell Lines treatment Treat with CSRM617 HCl, Drug B, and Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis analysis Calculate Combination Index (CI) viability->analysis apoptosis->analysis result Determine Synergy, Additivity, or Antagonism analysis->result

Caption: Experimental Workflow for Assessing In Vitro Synergy.

References

Cross-Validation of CSRM617 Hydrochloride's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CSRM617 hydrochloride, a selective inhibitor of the ONECUT2 (OC2) transcription factor. Due to the limited availability of independent cross-laboratory validation, this guide focuses on comparing its performance against an alternative therapeutic strategy and validating its on-target effects through genetic knockdown studies.

This compound is a small molecule inhibitor that directly binds to the HOX domain of the ONECUT2 (OC2) transcription factor.[1][2] OC2 has been identified as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC), acting as a survival factor and suppressing the AR transcriptional program.[1][3] By inhibiting OC2, CSRM617 induces apoptosis and has demonstrated anti-tumor activity in preclinical models of prostate cancer.[3][4]

Performance Comparison: CSRM617 vs. Alternative Strategies

This section compares the effects of CSRM617 with an alternative compound, TH-302 (Evofosfamide), which targets a downstream consequence of ONECUT2 activity, and with ONECUT2 gene knockdown, which provides a benchmark for on-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies.

Parameter This compound Reference Lab/Study
Binding Affinity (Kd) 7.43 µM (SPR assay)[3][4]
In Vitro Cell Growth Inhibition (IC50) Varies by cell line (e.g., moderate to high OC2 expressing cells are more responsive)[3]
Apoptosis Induction Increased cleaved Caspase-3 and PARP in 22Rv1 cells (10-20 µM, 48h; 20 µM, 72h)[3][4]
In Vivo Tumor Growth Inhibition Significant reduction in tumor volume in 22Rv1 xenograft model (50 mg/kg, p.o. daily)[3][4]
Metastasis Inhibition Significant reduction in onset and growth of diffuse metastases in a mouse model[3]
Alternative Strategy Mechanism Reported Effects Reference Lab/Study
TH-302 (Evofosfamide) Hypoxia-activated prodrug that releases a DNA cross-linking agent in the low-oxygen tumor microenvironment promoted by ONECUT2.Suppresses growth of patient-derived xenografts.[2][4]
ONECUT2 Knockdown (siRNA/shRNA) Direct silencing of the ONECUT2 gene.Potent suppression of cell growth, induction of apoptosis, and inhibition of colony formation in soft agar. Phenocopies the effects of CSRM617.[3][5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and cross-study comparisons.

Cell Viability Assay
  • Cell Culture: Prostate cancer cell lines (e.g., PC-3, 22Rv1, LNCaP, C4-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., 0.01-100 µM) or vehicle control for a specified duration (e.g., 48 hours).

  • Analysis: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Western Blot)
  • Cell Treatment: Cells are treated with this compound (e.g., 10-20 µM for 48 hours or 20 µM for 72 hours) or vehicle control.

  • Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.

  • Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are probed with primary antibodies against cleaved Caspase-3 and cleaved PARP, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: 22Rv1 prostate cancer cells are subcutaneously implanted into immunodeficient mice (e.g., SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally at a specified dose (e.g., 50 mg/kg daily) for a defined period (e.g., 20 days).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed.

Gene Expression Analysis (RT-qPCR)
  • Cell Treatment: Prostate cancer cells are treated with this compound for a specified time (e.g., 4-16 hours).

  • RNA Extraction: Total RNA is isolated from the cells.

  • cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.

  • qPCR: Quantitative PCR is performed using primers for target genes (e.g., PEG10) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Relative gene expression is calculated using the delta-delta Ct method.

Visualizing the Mechanisms

To better understand the biological context of CSRM617's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

CSRM617_Signaling_Pathway cluster_0 CSRM617 Action cluster_1 Downstream Effects CSRM617 CSRM617 Hydrochloride ONECUT2 ONECUT2 (OC2) Transcription Factor CSRM617->ONECUT2 Inhibits AR_pathway Androgen Receptor (AR) Signaling Pathway ONECUT2->AR_pathway Suppresses PEG10 PEG10 Gene (Neuroendocrine Marker) ONECUT2->PEG10 Activates Apoptosis Apoptosis ONECUT2->Apoptosis Inhibition leads to Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Apoptosis->PARP

Caption: Signaling pathway of this compound.

Experimental_Workflow_CSRM617 cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Prostate Cancer Cell Lines treatment_vitro Treatment with CSRM617 or Vehicle cell_culture->treatment_vitro cell_viability Cell Viability Assay (e.g., MTT) treatment_vitro->cell_viability western_blot Western Blot for Apoptosis Markers treatment_vitro->western_blot qpcr RT-qPCR for Gene Expression treatment_vitro->qpcr mice Immunodeficient Mice xenograft 22Rv1 Cell Xenograft mice->xenograft treatment_vivo Oral Administration of CSRM617 or Vehicle xenograft->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement endpoint Endpoint Analysis: Tumor Weight tumor_measurement->endpoint

Caption: Typical experimental workflow for CSRM617.

References

Investigating CSRM617 Hydrochloride's Specificity for ONECUT2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CSRM617 hydrochloride's performance against alternative methods for targeting the transcription factor ONECUT2. Experimental data is presented to support the analysis of its specificity and efficacy.

This compound has emerged as a selective small-molecule inhibitor of ONECUT2 (OC2), a master regulator of androgen receptor networks, particularly in the context of lethal prostate cancer.[1][2] This compound directly binds to the HOX domain of ONECUT2, inhibiting its transcriptional activity and thereby inducing apoptosis in cancer cells.[1][3] This guide delves into the specifics of CSRM617's action, comparing its effects to genetic knockdown of ONECUT2 and other therapeutic agents.

Quantitative Performance Analysis

To objectively assess the efficacy of this compound, its performance has been benchmarked against ONECUT2 silencing, the gold standard for validating on-target effects. Due to a lack of other direct small-molecule inhibitors for ONECUT2 in the public domain, this comparison provides a clear measure of CSRM617's potency and specificity.[4]

Table 1: this compound vs. ONECUT2 Silencing
FeatureThis compoundONECUT2 Silencing (shRNA/siRNA)Reference
Effect on Cell Growth Inhibits the growth of ONECUT2-expressing prostate cancer cells.Suppresses the growth of castration-resistant prostate cancer cells (C4-2 and 22Rv1).[4]
Induction of Apoptosis Induces apoptosis in 22Rv1 cells.Causes extensive apoptosis in LNCaP and C4-2 cells.[4]
Effect in ONECUT2-depleted cells Shows a slight effect on 22Rv1 cells depleted of ONECUT2 with shRNA or siRNA.N/A[5][6]
In Vivo Metastasis Reduces the onset and growth of diffuse metastases.Silencing of ONECUT2 suppressed the metastasis of 22Rv1 cells in mice.[4]
Table 2: In Vitro Activity of this compound in Prostate Cancer Cell Lines
ParameterValueCell Lines/ModelReference
Binding Affinity (Kd) 7.43 µMSurface Plasmon Resonance (SPR) assay with OC2-HOX domain.[1][4][7]
In Vitro IC50 5-15 µMProstate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2).[4]
In Vitro Activity Inhibition of cell growth (20 nM - 20 µM, 48 hours).A panel of prostate cancer cell lines.[4][5]
Induction of Apoptosis Induces apoptosis (10-20 µM, 48-72 hours).22Rv1 cells.[1][4][7]
Table 3: In Vivo Efficacy of this compound
ParameterValueCell Lines/ModelReference
In Vivo Dosage 50 mg/kg daily.SCID mice with 22Rv1 xenografts.[4][5]
In Vivo Efficacy Significant reduction in tumor volume and weight.Nude mice with 22Rv1 subcutaneous xenografts.[4][5]
Metastasis Reduction A significant reduction in the onset and growth of diffuse metastases.SCID mice with intracardially injected luciferase-tagged 22Rv1 cells.[4][5]
Biomarker Modulation Down-regulation of PEG10 expression in tumors.Mouse models.[4][5]

Comparative Analysis with Other Therapeutic Agents

While direct inhibitors of ONECUT2 are scarce, it is valuable to compare CSRM617 to other compounds used in prostate cancer research with different mechanisms of action.

Table 4: Comparison with Indirect Inhibitor and Standard of Care
CompoundMechanism of ActionKey Efficacy DataReference
CSRM617 Direct inhibitor of ONECUT2 transcription factor.Kd of 7.43 µM for ONECUT2-HOX domain; In vitro IC50 of 5-15 µM in prostate cancer cells.[3][4][8]
TH-302 (Evofosfamide) Hypoxia-activated prodrug that targets a downstream consequence of ONECUT2 activity.Selectively activated in the low-oxygen tumor microenvironment promoted by ONECUT2.[9]
Enzalutamide Second-generation nonsteroidal antiandrogen that targets the androgen receptor (AR) signaling pathway.Potent AR signaling inhibitor.[8]

Note: Direct head-to-head preclinical studies of CSRM617 and enzalutamide are not yet available. The data presented is from separate studies and should be interpreted with consideration of the different experimental conditions.[8]

Signaling Pathways and Experimental Workflows

To further understand the context of CSRM617's action, the following diagrams illustrate the ONECUT2 signaling pathway and a typical experimental workflow for evaluating its efficacy.

ONECUT2_Signaling_Pathway cluster_0 Upstream Regulators cluster_1 ONECUT2 Regulation cluster_2 Downstream Effects RB1_loss RB1 Loss ONECUT2 ONECUT2 RB1_loss->ONECUT2 activates AR_signaling Androgen Receptor Signaling ONECUT2->AR_signaling suppresses Neuroendocrine Neuroendocrine Differentiation ONECUT2->Neuroendocrine promotes CSRM617 CSRM617 CSRM617->ONECUT2 inhibits Apoptosis Apoptosis CSRM617->Apoptosis induces Metastasis Metastasis Neuroendocrine->Metastasis

Caption: ONECUT2 signaling pathway and the inhibitory action of CSRM617.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_culture Prostate Cancer Cell Lines treatment Treat with CSRM617 (various concentrations) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., CCK-8) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Western Blot for cleaved Caspase-3/PARP) treatment->apoptosis_assay ic50 Determine IC50 proliferation_assay->ic50 xenograft Establish Xenograft Model (e.g., 22Rv1 cells in mice) in_vivo_treatment Treat with CSRM617 or Vehicle Control xenograft->in_vivo_treatment tumor_measurement Monitor Tumor Volume and Metastasis in_vivo_treatment->tumor_measurement efficacy_assessment Assess Efficacy (Tumor weight, Metastasis reduction) tumor_measurement->efficacy_assessment

Caption: A generalized experimental workflow for evaluating CSRM617 efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the specificity and efficacy of CSRM617.

Surface Plasmon Resonance (SPR) Assay
  • Objective: To determine the binding affinity of CSRM617 to the ONECUT2-HOX domain.[3]

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte (CSRM617) to an immobilized ligand (ONECUT2 protein).[10]

  • Methodology:

    • Purified recombinant ONECUT2-HOX domain is immobilized on a sensor chip.

    • A series of concentrations of this compound are flowed over the chip surface.

    • The association and dissociation rates are measured in real-time.

    • The binding affinity (Kd), association rate (ka), and dissociation rate (kd) are calculated from the sensorgram data.[10]

Cell Proliferation Assay (e.g., CCK-8)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of CSRM617 in cancer cell lines.[4]

  • Methodology:

    • Prostate cancer cell lines (e.g., PC-3, 22Rv1, LNCaP, C4-2) are seeded in 96-well plates.[4]

    • After 24 hours, cells are treated with a range of CSRM617 concentrations (e.g., 0.01-100 µM) for 48 hours.[4]

    • Cell viability is measured using a Cell Counting Kit-8 (CCK-8) solution, which measures the absorbance at 450 nm.[9]

    • The IC50 value is calculated from the resulting dose-response curve.[4]

Apoptosis Assay (Western Blot)
  • Objective: To confirm that CSRM617 induces apoptosis in cancer cells.[3]

  • Methodology:

    • 22Rv1 cells are treated with CSRM617 (e.g., 10-20 µM) for 48-72 hours.[1][7]

    • Cell lysates are collected in RIPA buffer.[9]

    • Protein concentrations are determined using a BCA assay.[9]

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against cleaved Caspase-3 and PARP, which are markers of apoptosis.

    • An appropriate secondary antibody is used for detection.

In Vivo Xenograft and Metastasis Model
  • Objective: To evaluate the in vivo anti-tumor and anti-metastatic efficacy of CSRM617.[4]

  • Methodology:

    • Xenograft Model: 22Rv1 cells are subcutaneously implanted into nude mice.[5] Once tumors are palpable, mice are randomized into treatment (CSRM617, e.g., 50 mg/kg daily) and vehicle control groups.[4][5] Tumor volume is measured regularly.[4]

    • Metastasis Model: Luciferase-tagged 22Rv1 cells are injected intracardially into SCID mice.[5] Daily treatment with CSRM617 or vehicle is initiated.[5] The onset and growth of metastases are monitored by bioluminescence imaging.[4]

Conclusion

The available data strongly support this compound as a selective inhibitor of ONECUT2. Its ability to phenocopy the effects of ONECUT2 silencing, coupled with its minimal impact on ONECUT2-depleted cells, underscores its on-target specificity.[5][11] The provided quantitative data and experimental protocols offer a solid foundation for researchers to further investigate the therapeutic potential of targeting the ONECUT2 pathway with CSRM617. Future head-to-head studies with other emerging ONECUT2 inhibitors will be crucial for a more comprehensive comparative analysis.

References

Comparative Analysis of CSRM617 Hydrochloride in Androgen-Dependent vs. Androgen-Independent Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of CSRM617 hydrochloride, a selective small-molecule inhibitor of the ONECUT2 (OC2) transcription factor, on androgen-dependent and androgen-independent prostate cancer cell lines. CSRM617 presents a novel therapeutic strategy for advanced prostate cancer by targeting a key regulator of the androgen receptor (AR) signaling network.[1]

Introduction to this compound

This compound is a selective inhibitor of ONECUT2, a transcription factor identified as a master regulator of androgen receptor networks, particularly in metastatic castration-resistant prostate cancer (mCRPC).[2][3] ONECUT2 acts as a survival factor in mCRPC and suppresses the AR transcriptional program.[3] CSRM617 directly binds to the HOX domain of ONECUT2, inhibiting its function.[4][5] This inhibition leads to the induction of apoptosis, evidenced by the appearance of cleaved Caspase-3 and PARP.[4][6] The efficacy of CSRM617 is notably dependent on the expression levels of ONECUT2, with cell lines expressing higher levels of this transcription factor demonstrating greater sensitivity.[2][7]

Mechanism of Action: The ONECUT2-AR Axis

CSRM617's mechanism of action is not through direct inhibition of the androgen receptor. Instead, it targets ONECUT2, which has a multifaceted role in suppressing the androgen axis.[1] ONECUT2 directly represses the expression of both the androgen receptor and the pioneer factor FOXA1, which is essential for AR's function.[5][8] By inhibiting ONECUT2, CSRM617 effectively removes this suppression, impacting downstream cellular processes. This mechanism makes CSRM617 a candidate for treating prostate cancers that have developed resistance to traditional androgen deprivation therapies.[9]

cluster_0 CSRM617 Action CSRM617 CSRM617 HCl ONECUT2 ONECUT2 (Transcription Factor) CSRM617->ONECUT2 inhibits Apoptosis Apoptosis CSRM617->Apoptosis induces AR_FOXA1 AR & FOXA1 Expression ONECUT2->AR_FOXA1 represses AR_Program AR Transcriptional Program ONECUT2->AR_Program represses PEG10 PEG10 Expression ONECUT2->PEG10 activates AR_FOXA1->AR_Program enables

Caption: CSRM617 inhibits ONECUT2, affecting AR signaling and inducing apoptosis.

Comparative Efficacy in Prostate Cancer Cell Lines

CSRM617 has demonstrated potent anti-proliferative activity across a panel of human prostate cancer cell lines, encompassing both androgen-sensitive and castration-resistant phenotypes.[8] The sensitivity to the compound correlates with the endogenous expression level of ONECUT2.[7]

Cell LineAndrogen DependenceONECUT2 ExpressionAndrogen Receptor (AR) StatusSensitivity to CSRM617Representative Model For
LNCaP Androgen-DependentModerateHigh (wild-type)Sensitive[7]Androgen-sensitive prostate cancer[3]
22Rv1 Androgen-IndependentHighHigh (expresses AR-V7 splice variant)Highly Sensitive[7]Castration-resistant prostate cancer[3]
C4-2 Androgen-IndependentHighHighSensitive[7]Progression to castration-resistance[3]
PC-3 Androgen-IndependentModerateNegativeSensitive[7]AR-negative, aggressive prostate cancer[3]
DU145 Androgen-IndependentLowNegativeGenerally less responsive[7]Low-ONECUT2 control[3]

Table 1: Characteristics and CSRM617 sensitivity of common prostate cancer cell lines.

The data indicates that CSRM617 is effective in both androgen-dependent (LNCaP) and various androgen-independent cell lines (22Rv1, C4-2, PC-3).[4] The high sensitivity of 22Rv1 cells, which are castration-resistant and express the AR-V7 splice variant (a common mechanism of resistance to AR-targeted therapies), underscores the potential of CSRM617 in treating advanced prostate cancer.[7] Furthermore, its activity in AR-negative cell lines like PC-3 suggests that its pro-apoptotic functions are not solely dependent on the presence of the androgen receptor.[7]

Experimental Protocols and Workflow

The evaluation of CSRM617's efficacy involves a series of standard in vitro and in vivo assays.

cluster_1 Experimental Workflow start Select Cell Lines (Androgen-Dependent vs. Independent) culture Cell Culture & Seeding start->culture treat CSRM617 HCl Treatment culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (Western Blot for Cleaved Caspase-3/PARP) treat->apoptosis gene_exp Gene Expression Analysis (qPCR for PEG10) treat->gene_exp data Data Analysis & Comparison viability->data apoptosis->data gene_exp->data

Caption: General workflow for in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of CSRM617 on cell proliferation.

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of CSRM617 (e.g., 0.01-100 µM).[4] Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours).[4]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50).

Apoptosis Assay (Western Blot)

This protocol is used to detect protein markers of apoptosis.

  • Cell Lysis: Culture cells (e.g., 22Rv1) to 70-80% confluency in 6-well plates.[7] Treat with CSRM617 (e.g., 20 µM) or vehicle control for a specified time (e.g., 72 hours).[4] Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7] Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

Conclusion

This compound demonstrates significant anti-cancer activity in both androgen-dependent and, notably, androgen-independent prostate cancer cell lines. Its unique mechanism of targeting the ONECUT2 transcription factor, a master regulator that suppresses the androgen axis, provides a compelling rationale for its development as a therapy for castration-resistant prostate cancer.[9] The strong correlation between ONECUT2 expression and sensitivity to CSRM617 suggests that ONECUT2 could serve as a potential biomarker for patient selection.[7] The preclinical data, showing efficacy in cell lines resistant to conventional AR-targeted therapies, strongly support the continued investigation of CSRM617 as a promising agent for advanced prostate cancer.[5]

References

Head-to-head comparison of CSRM617 free base versus hydrochloride salt in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the selective ONECUT2 inhibitor CSRM617, understanding the characteristics of its free base versus its hydrochloride (HCl) salt form is crucial for experimental design and data interpretation. This guide provides a head-to-head comparison based on available data, focusing on physicochemical properties and biological activity, supplemented with detailed experimental protocols and pathway visualizations.

Physicochemical Properties: A Tale of Solubility and Stability

While direct comparative experimental data for the CSRM617 free base is not extensively available in public literature, a general understanding of the differences between a free base and its hydrochloride salt can be applied. The hydrochloride salt of CSRM617 is noted to possess enhanced water solubility and stability compared to the free base form.[1] This is a common characteristic of salt forms of pharmaceutical compounds, which are often developed to improve biopharmaceutical properties.[1]

Key Differentiation:

PropertyCSRM617 Free BaseCSRM617 Hydrochloride Salt
Water Solubility LowerHigher[1]
Stability Generally LowerGenerally Higher[1]

This difference in solubility is a critical consideration for the preparation of stock solutions and formulations for both in vitro and in vivo experiments. The hydrochloride salt's improved solubility facilitates easier handling and more reliable concentration accuracy in aqueous buffers.[2]

Biological Activity: Assumed Equivalence at Molar Level

At equivalent molar concentrations, the free base and hydrochloride salt forms of a compound are expected to exhibit comparable biological activity.[1] The active pharmacological moiety is the CSRM617 molecule itself, and the addition of the hydrochloride salt is primarily to improve its physicochemical properties. The majority of published preclinical data, including cell-based assays and animal studies, has been generated using the this compound salt.[2][3][4]

In Vitro and In Vivo Efficacy of this compound

The following tables summarize the quantitative data from key experiments performed with this compound.

In Vitro Activity
Cell LineCancer TypeAssayConcentration Range (µM)DurationEffect
22Rv1Castration-Resistant Prostate CancerCell Growth Inhibition0.01-10048 hoursInhibition of cell growth[1][5]
PC-3Prostate CancerCell Growth Inhibition0.01-10048 hoursInhibition of cell growth[1]
LNCaPProstate CancerCell Growth Inhibition0.01-10048 hoursInhibition of cell growth[1]
C4-2Prostate CancerCell Growth Inhibition0.01-10048 hoursInhibition of cell growth[1]
22Rv1Castration-Resistant Prostate CancerApoptosis Induction10-2048 hoursConcentration-dependent cell death[1][5]
22Rv1Castration-Resistant Prostate CancerApoptosis Induction2072 hoursIncreased cleaved Caspase-3 and PARP[1][5]
In Vivo Activity
Animal ModelXenograftDosageAdministrationDurationOutcome
SCID Mice22Rv150 mg/kgOral, daily20 daysSignificant reduction in tumor growth and metastasis[4]

Mechanism of Action: The CSRM617 Signaling Pathway

CSRM617 is a selective inhibitor of the transcription factor ONECUT2 (OC2).[6] By binding to the OC2-HOX domain, CSRM617 prevents OC2 from suppressing the androgen receptor (AR) signaling pathway.[6] This leads to the induction of apoptosis in prostate cancer cells.

CSRM617_Signaling_Pathway cluster_upstream Upstream Regulation cluster_drug_target Drug Intervention cluster_downstream Downstream Effects REST REST ONECUT2 ONECUT2 REST->ONECUT2 represses AR_FOXA1 AR & FOXA1 Signaling ONECUT2->AR_FOXA1 represses PEG10 PEG10 (Neuroendocrine Marker) ONECUT2->PEG10 activates CSRM617 CSRM617 CSRM617->ONECUT2 inhibits Apoptosis Apoptosis AR_FOXA1->Apoptosis promotes

Caption: CSRM617 inhibits ONECUT2, leading to de-repression of AR signaling and induction of apoptosis.

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Plate prostate cancer cells (e.g., 22Rv1, PC-3, LNCaP, C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48 hours.

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values.

Apoptosis Assay (Western Blot)
  • Cell Treatment: Seed 22Rv1 cells in 6-well plates and treat with this compound (e.g., 20 µM) for 72 hours.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against cleaved Caspase-3 and cleaved PARP.

  • Detection: Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject 22Rv1 cells into the flanks of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 50 mg/kg) orally on a daily schedule.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).

Experimental Workflow

Experimental_Workflow cluster_invitro Cell-Based Assays cluster_invivo Animal Model start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo viability Cell Viability Assay in_vitro->viability apoptosis Apoptosis Assay in_vitro->apoptosis xenograft Xenograft Model in_vivo->xenograft data_analysis Data Analysis & Interpretation conclusion Conclusion data_analysis->conclusion viability->data_analysis apoptosis->data_analysis xenograft->data_analysis

Caption: A typical workflow for evaluating the efficacy of CSRM617.

Conclusion

While specific experimental data for the CSRM617 free base is limited, the available information strongly suggests that the hydrochloride salt is the preferred form for research due to its superior solubility and stability. The biological activity is expected to be comparable between the two forms at equivalent molar concentrations. The provided experimental data for this compound demonstrates its potential as a selective inhibitor of ONECUT2 for the treatment of prostate cancer. Researchers should consider the physicochemical properties of the chosen form of CSRM617 to ensure robust and reproducible experimental outcomes.

References

Safety Operating Guide

Safe Disposal of CSRM617 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling CSRM617 hydrochloride must adhere to strict safety protocols to mitigate risks and ensure proper disposal.[1] This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, in line with established safety data.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, and appropriate precautions are essential.[1]

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Source: MedChemExpress Safety Data Sheet[2]

Required Personal Protective Equipment (PPE):

To minimize exposure, the following PPE must be worn when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: Laboratory coat.

  • Eye Protection: Safety glasses or goggles.[1][2]

  • Face Protection: Face shield, if there is a risk of splashing.

2. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is critical.

Spill Response:

  • Evacuate: Clear the area of all personnel.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Containment: Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[2]

  • Decontamination: Clean the affected surfaces and equipment by scrubbing with alcohol.[2]

  • Disposal: Collect all contaminated materials for disposal as hazardous waste.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water and seek medical attention.[2][3]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2][3]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[2][3]

3. Proper Disposal Procedures

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: All materials that have come into contact with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, vials), and solutions, must be collected.[1]

  • Waste Segregation: CSRM617 waste should be segregated from other laboratory waste streams. Do not mix with non-hazardous waste.[1]

  • Containerization:

    • Solid Waste: Place in a clearly labeled, sealed, and compatible hazardous waste container.[1]

    • Liquid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," its CAS Number (1353749-74-2), and the specific hazards (e.g., "Toxic," "Irritant").[1]

  • Storage: Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup and provide them with the Safety Data Sheet (SDS) for this compound.[1]

  • Record Keeping: Maintain a detailed log of all CSRM617 waste generated, including quantities and disposal dates. Retain all documentation from the hazardous waste disposal company.[1]

4. Mechanism of Action of CSRM617

CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[4][5] It has been shown to induce apoptosis, or programmed cell death, in cancer cells by leading to the cleavage of Caspase-3 and PARP.[4][5]

CSRM617_Mechanism_of_Action CSRM617 CSRM617 hydrochloride ONECUT2 ONECUT2 (Transcription Factor) CSRM617->ONECUT2 Inhibits Apoptosis_Pathway Apoptosis Pathway Activation ONECUT2->Apoptosis_Pathway Suppresses Caspase3 Cleaved Caspase-3 Apoptosis_Pathway->Caspase3 PARP Cleaved PARP Apoptosis_Pathway->PARP Cell_Death Apoptotic Cell Death Caspase3->Cell_Death PARP->Cell_Death

Caption: Mechanism of action of this compound.

5. Experimental Protocols

In Vitro Cell Viability Assay:

  • Objective: To assess the effect of CSRM617 on the growth of prostate cancer cell lines.

  • Methodology:

    • Prostate cancer cell lines (e.g., PC-3, 22RV1, LNCaP, C4-2) are cultured under standard conditions.

    • Cells are treated with varying concentrations of CSRM617 (e.g., 0.01-100 µM) for 48 hours.[4][5]

    • Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay.

Apoptosis Induction Assay:

  • Objective: To confirm that CSRM617 induces apoptosis in cancer cells.

  • Methodology:

    • 22Rv1 cells are treated with CSRM617 (e.g., 10-20 µM) for 48 hours or with 20 µM for 72 hours.[4][5]

    • Cell lysates are collected and analyzed by Western blot for the presence of cleaved Caspase-3 and cleaved PARP, which are markers of apoptosis.[4][5]

References

Essential Safety and Operational Guide for Handling CSRM617 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of CSRM617 hydrochloride, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3][4][5] Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification:

This compound is classified with the following hazards:

  • Harmful if swallowed.[6][7]

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6][7]

  • May cause respiratory irritation.[6]

  • May cause an allergic skin reaction.[7]

  • Very toxic to aquatic life with long-lasting effects.[7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary line of defense against exposure to this compound.[8] The following table summarizes the required PPE for various handling scenarios.

Activity Required Personal Protective Equipment
Routine Handling (Weighing, preparing solutions) Gloves: Double gloving with nitrile gloves is recommended. Gown: Disposable, fluid-resistant gown. Eye Protection: Safety glasses with side shields or goggles. Respiratory Protection: A surgical mask is required. For tasks with a higher risk of aerosol generation, an N95 respirator is recommended.[8]
Administering the Compound Gloves: Double gloving with nitrile gloves. Gown: Disposable, fluid-resistant gown. Eye Protection: Full-face shield or goggles in conjunction with a fluid-resistant mask.[9]
Spill Cleanup Gloves: Industrial thickness gloves (>0.45mm) made from latex, neoprene, or nitrile.[10] Gown: Disposable, fluid-resistant gown. Eye Protection: Full-face shield or chemical splash goggles. Respiratory Protection: N95 respirator or a higher level of respiratory protection based on the spill size and ventilation.
Waste Disposal Gloves: Double gloving with nitrile gloves. Gown: Disposable, fluid-resistant gown. Eye Protection: Safety glasses with side shields or goggles.

Operational and Disposal Plans

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize the inhalation of dust or aerosols.[7]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[7]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the compound is handled.[6][7] Always wash hands thoroughly after handling the compound.[6][7]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be stored locked up.[6] For long-term storage as a powder, -20°C is recommended.[7]

Spill Management Protocol:

  • Immediate Actions: Evacuate the immediate area and alert others.[7][8]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Wear appropriate PPE before containing the spill with absorbent materials from a spill kit.[8]

  • Cleanup: Carefully collect the contaminated materials and place them in a sealed container for disposal as cytotoxic waste.[8]

  • Decontamination: Clean the spill area with an appropriate decontaminating solution.

  • Reporting: Report the spill according to your institution's safety procedures.[8]

Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[7] This typically involves collection by a licensed chemical waste disposal service.

Experimental Workflow and Safety Diagram

The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Solubilization Solubilization Weighing->Solubilization Experimentation Experimentation Solubilization->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Waste Disposal Waste Disposal Waste Segregation->Waste Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CSRM617 hydrochloride
Reactant of Route 2
CSRM617 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.